Product packaging for Hexane, 1,5-diisocyanato-(Cat. No.:CAS No. 86850-80-8)

Hexane, 1,5-diisocyanato-

Cat. No.: B14405536
CAS No.: 86850-80-8
M. Wt: 168.19 g/mol
InChI Key: ZDZKBUGUIJFYOB-UHFFFAOYSA-N
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Description

Hexane, 1,5-diisocyanato- is an aliphatic diisocyanate compound intended for research and development of advanced polyurethane materials. Similar to the well-characterized Hexamethylene Diisocyanate (HDI, 1,6-diisocyanatohexane), this compound is expected to act as a key building block in polymer synthesis. Its two isocyanate groups (-NCO) readily react with compounds containing hydroxyl groups, such as polyols, to form polyurethane linkages. This reaction mechanism is the foundation for creating polymers with tailored properties . Researchers may explore the use of Hexane, 1,5-diisocyanato- in the formulation of high-performance coatings, adhesives, sealants, and elastomers. Aliphatic diisocyanates like HDI are particularly valued in applications requiring resistance to ultraviolet (UV) light, which helps prevent yellowing and maintains gloss in coatings for automotive, aerospace, and industrial applications . The compound can also be utilized in specialized research areas, including the development of dental materials and medical adsorbents, where stringent control over material properties is essential . When handling this reagent, researchers must adhere to strict safety protocols. Diisocyanates are known dermal and respiratory sensitizers . Appropriate engineering controls, such as a fume hood, and personal protective equipment (PPE), including gloves and safety glasses, are mandatory to prevent exposure. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O2 B14405536 Hexane, 1,5-diisocyanato- CAS No. 86850-80-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86850-80-8

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

1,5-diisocyanatohexane

InChI

InChI=1S/C8H12N2O2/c1-8(10-7-12)4-2-3-5-9-6-11/h8H,2-5H2,1H3

InChI Key

ZDZKBUGUIJFYOB-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCN=C=O)N=C=O

Origin of Product

United States

Significance and Context in Organic and Polymer Chemistry Research

The significance of Hexane, 1,5-diisocyanato- (1,5-PDI) in chemical research is primarily linked to its role as a monomer in the synthesis of advanced polymers, particularly polyurethanes. The reactivity of its two isocyanate groups with compounds containing active hydrogen atoms, such as polyols and amines, allows for the formation of urethane (B1682113) and urea (B33335) linkages, respectively. This reaction is the foundation of polyurethane chemistry, creating long polymer chains that can be crosslinked to produce materials with tailored properties. nih.gov

Recent research has highlighted 1,5-PDI in the context of sustainable chemistry. Innovations include its production from bio-derived 1,5-pentanediamine, which offers a more sustainable alternative to petroleum-based feedstocks. rsc.org Polyisocyanates based on 1,5-PDI are being developed for use in coatings and paints, demonstrating good resistance to weathering and solvents. rsc.org A notable commercial product is an aliphatic polyisocyanurate derived from bio-based 1,5-pentamethylene diisocyanate, which has a significant biomass content. rsc.org

In polymer synthesis, the structure of the diisocyanate monomer is critical in determining the final properties of the polymer. For instance, studies comparing polyurethanes synthesized from different diols have shown that variations in the monomer backbone, such as using 3-methyl-1,5-pentanediol, can significantly alter the modulus and flexibility of the resulting material. researchgate.net While this study did not use 1,5-PDI directly, it illustrates the principle that the isomeric structure of monomers like 1,5-PDI is a crucial tool for chemists to fine-tune polymer characteristics. The linear and symmetric nature of 1,5-PDI contributes to the creation of polymers with specific mechanical and chemical resistance profiles.

Table 1: Physicochemical Properties of Hexamethylene Diisocyanate Isomers Note: Data for the less common 1,5-diisocyanatohexane is limited. Properties are primarily for the common 1,6-isomer unless otherwise specified. Data for 1,5-Diisocyanatopentane is included for context as a related linear aliphatic diisocyanate.

Property1,6-Diisocyanatohexane (HDI)1,5-Diisocyanatopentane (PDI)
CAS Number 822-06-0 wikipedia.org4538-42-5
Molecular Formula C8H12N2O2 wikipedia.orgOCN-(CH₂)₅-NCO
Molecular Weight 168.19 g/mol chemsynthesis.com~140 g/mol
Appearance Colorless liquid wikipedia.orgchemicalbook.com-
Boiling Point 255 °C wikipedia.orgchemsynthesis.com-
Melting Point -67 °C wikipedia.org (-55 °C chemsynthesis.com)-
Density 1.047 g/cm³ wikipedia.org (1.04 g/mL chemsynthesis.com)-

Historical Trajectories and Evolution of Diisocyanate Research

Phosgenation-Based Routes for Aliphatic Diisocyanates

The commercial production of hexamethylene diisocyanate has historically relied on the phosgenation of hexamethylene diamine (HMDA). rsc.orgnih.gov This process is typically carried out in an inert solvent, such as ortho-dichlorobenzene (ODCB). rsc.org The reaction proceeds in a two-step manner within a tank-shaped reactor. rsc.org Initially, HMDA is reacted with hydrogen chloride (HCl), a by-product of the process, to form an HMDA·HCl slurry. rsc.org This slurry is then subjected to phosgenation to yield HDI. rsc.org

Phosgenation methods can be broadly categorized into liquid-phase and gas-phase processes. researchgate.net The liquid-phase method is further divided into salt phosgenation and direct phosgenation. academax.com Salt phosgenation, which involves the reaction of phosgene (B1210022) with a salt of the corresponding amine (such as a hydrochloride or carbonate), has been a predominant method for producing aliphatic isocyanates like HDI. researchgate.netacademax.com This approach can be conducted under milder conditions, even at room temperature, but often involves longer reaction times and the generation of significant by-products. academax.com

Non-Phosgene Synthetic Methodologies for HDI Precursors

The significant environmental and safety risks associated with phosgene have spurred the development of alternative, non-phosgene routes for HDI synthesis. academax.com These methods typically involve the synthesis of a precursor, most commonly a dicarbamate, which is then thermally decomposed to yield the diisocyanate. windows.net

Carbamate-Based Approaches (e.g., Dimethyl Hexane-1,6-dicarbamate Synthesis)

A prominent non-phosgene route involves the synthesis of dimethyl hexane-1,6-dicarbamate (HDC or MHDC) as an intermediate. nih.govacs.org This precursor is then subjected to thermal decomposition to produce HDI. nih.govresearchgate.net

One common method for synthesizing HDC is the methoxycarbonylation of 1,6-hexanediamine (B7767898) (HDA) with dimethyl carbonate (DMC). rsc.orgacademax.com This reaction can be catalyzed by various systems. For instance, using sodium acetate (B1210297) (CH₃COONa) as a catalyst, optimal conditions were found to be a catalyst to HDA molar ratio of 1/10, a DMC to HDA molar ratio of 8, a reaction temperature of 353 K, and a reaction time of 8 hours. academax.com Another effective catalyst is 3-amino-1,2,4-triazole potassium (KATriz), a solid base catalyst that allows for 100% HDA conversion and nearly 100% MHDC selectivity at room temperature. rsc.org

Alternatively, methyl carbamate (B1207046) (MC) can be used as the carbonyl source for the carbonylation of HDA. acs.org A silanol-rich MCM-41 catalyst has been shown to be effective for this transformation. nih.govacs.org Under optimized conditions (190 °C, HDA:MC:methanol (B129727) molar ratio of 1:6:50, 10 wt% catalyst, 3 hours), a 92.6% yield of HDC can be achieved with 100% conversion of HDA. acs.org

A particularly "green" approach involves the one-pot synthesis of HDC from carbon dioxide (CO₂), methanol, and HDA. researchgate.net Using CeO₂ nanorods as a catalyst in a 1-methyl-2-pyrrolidinone (B7775990) (NMP) solvent, an HDC yield of about 80% has been reported under optimized conditions. researchgate.net

Catalyzed One-Pot Synthetic Routes to Dicarbamates

Building on the carbamate-based approaches, one-pot syntheses offer a more streamlined and efficient pathway to dicarbamates. These methods combine the synthesis of the carbamate from readily available starting materials in a single reaction vessel.

One such method is the one-pot synthesis of dialkyl hexane-1,6-dicarbamates from 1,6-hexanediamine (HDA), urea (B33335), and an alcohol over a zinc-incorporated berlinite (B1174126) (ZnAlPO₄) catalyst. researchgate.netmdpi.com For the synthesis of dibutyl hexane-1,6-dicarbamate, a yield of 89.7% with 98.4% conversion of HDA was achieved at 493 K over 6 hours under 1.2 MPa pressure. mdpi.com The proposed mechanism involves the formation of a hexane-1,6-diurea intermediate from the reaction of HDA and urea, followed by alcoholysis to the dicarbamate. mdpi.com The removal of ammonia (B1221849) is crucial as the reactions are reversible. mdpi.com

Another efficient one-pot, two-stage process involves the synthesis of diphenyl N,N'-alkenylbiscarbamates from an aliphatic diamine and diphenyl carbonate (DPC), followed by in-situ thermolysis to the diisocyanate. scispace.com This method, conducted in diphenyl ether solution, has yielded HDI in 71% yield without the use of toxic phosgene or metal catalysts. scispace.com

Catalytic Systems and Optimization in HDI Synthesis Pathways

The efficiency and selectivity of both the formation of dicarbamate precursors and their subsequent decomposition into HDI are heavily reliant on the catalytic system employed.

For the synthesis of dimethyl hexane-1,6-dicarbamate, various catalysts have been shown to be effective, as detailed in the table below.

Catalyst SystemReactantsYield of DicarbamateReference
3-amino-1,2,4-triazole potassium (KATriz)1,6-hexanediamine (HDA), Dimethyl carbonate (DMC)~100% rsc.org
Silanol-rich MCM-411,6-hexanediamine (HDA), Methyl carbamate (MC)92.6% acs.org
Sodium Acetate (CH₃COONa)1,6-hexanediamine (HDA), Dimethyl carbonate (DMC)Not specified, optimal conditions reported academax.com
CeO₂ nanorodsCO₂, Methanol, 1,6-hexanediamine (HDA)~80% researchgate.net
Zinc-incorporated berlinite (ZnAlPO₄)1,6-hexanediamine (HDA), Urea, Butanol89.7% (for dibutyl hexane-1,6-dicarbamate) mdpi.com

The subsequent thermal decomposition of the dicarbamate precursor to HDI is also a critical, catalyst-dependent step. windows.net Zinc-containing catalysts have shown particular promise in this reaction. researchgate.net

The phosgene-free synthesis of HDI via the decomposition of dimethylhexane-1,6-dicarbamate (HDU) has been successfully carried out using a zinc-incorporated berlinite (ZnAlPO₄) catalyst in a fixed-bed reactor. nih.gov Under optimized conditions (4.8 wt% HDU in dioctyl phthalate (B1215562), 623 K), a yield of 89.4% for HDI was achieved. nih.gov This catalyst demonstrated good on-stream stability and could be regenerated and reused. nih.gov

Bimetallic catalysts have also been explored. A Zn-Co bimetallic catalyst supported on ZSM-5 has been shown to be highly effective for the thermal decomposition of HDC. rhhz.netresearchgate.net With a Zn-2Co/ZSM-5 catalyst, 100% conversion of HDC with 91.2% selectivity to HDI was achieved in 2.5 hours. rhhz.net The synergy between the cobalt and zinc species is believed to contribute to the high catalytic performance. rhhz.net

Other metal oxides such as ZnO, Bi₂O₃, and Al₂O₃ have also been evaluated for the cleavage of carbamates to isocyanates. nih.gov For the decomposition of HDU, basic Al₂O₃ has exhibited excellent catalytic performance, achieving a 93% yield of HDI under specific gas-phase conditions. academax.com

The table below summarizes the performance of various catalysts in the decomposition of dimethylhexane-1,6-dicarbamate to HDI.

Catalyst SystemSolvent/PhaseHDI YieldReference
Zinc-incorporated berlinite (ZnAlPO₄)Dioctyl phthalate (DOP)89.4% nih.gov
Zn-Co/ZSM-5Chlorobenzene91.2% (selectivity) rhhz.net
Basic Al₂O₃Gas Phase93% academax.com
Co₃O₄/ZSM-5Chlorobenzene92.8% cip.com.cn

The development of these advanced catalytic systems is crucial for optimizing non-phosgene routes to HDI, making them more economically viable and environmentally sustainable alternatives to traditional phosgenation processes.

Reaction Mechanisms and Kinetics of Hexamethylene Diisocyanate

Electrophilic Nature and Reactivity of Isocyanate Groups

The reactivity of Hexamethylene Diisocyanate (HDI) is fundamentally governed by the electrophilic character of the carbon atom within the isocyanate (-N=C=O) functional group. poliuretanos.netsemanticscholar.org This electrophilicity arises from the significant electronegativity difference between the carbon, nitrogen, and oxygen atoms, which results in a partial positive charge on the central carbon atom. semanticscholar.org This makes the isocyanate group highly susceptible to attack by nucleophiles, which are species with electron-rich centers. wikipedia.org

The general reactivity of isocyanates is influenced by the nature of the substituent attached to the isocyanate group. Electron-withdrawing groups tend to increase the reactivity, while electron-donating groups decrease it. poliuretanos.net As an aliphatic diisocyanate, HDI is generally less reactive than aromatic diisocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI). cdc.govca.gov This is because the aromatic ring has an electrophilic effect that further enhances the partial positive charge on the isocyanate carbon, leading to lower activation energies for reactions. ca.govresearchgate.net

The two isocyanate groups in HDI are linked by a flexible hexamethylene chain. This aliphatic nature contributes to the superior weathering resistance of materials derived from HDI compared to their aromatic counterparts. While the two isocyanate groups in HDI are chemically equivalent, the reactivity of the second group can be influenced by the reaction of the first, a phenomenon that can be affected by factors like intramolecular hydrogen bonding. rsc.org

Nucleophilic Addition Reactions with HDI

The core of HDI's utility in polymer chemistry lies in its ability to undergo nucleophilic addition reactions with a variety of compounds containing active hydrogen atoms. poliuretanos.net These reactions are the basis for the formation of polyurethanes and polyureas.

The reaction of HDI with alcohols, known as alcoholysis, results in the formation of urethane (B1682113) linkages (-NH-CO-O-). wikipedia.org This reaction is the fundamental step in the synthesis of polyurethanes. wikipedia.org When HDI reacts with a diol or a polyol (a molecule with multiple hydroxyl groups), a polymer chain is formed. wikipedia.org The reaction proceeds through a nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbon of the isocyanate group. poliuretanos.net

The kinetics of the HDI-alcohol reaction have been studied extensively. The reaction can be influenced by several factors, including temperature, solvent, and the presence of catalysts. rsc.orgmdpi.com The reactivity of alcohols with isocyanates generally follows the order: primary > secondary > tertiary, due to steric hindrance. ugent.be The reaction can also be autocatalyzed by the urethane product itself. researchgate.net

Table 1: Kinetic Parameters for the Reaction of HDI with Alcohols

Reactant SystemTemperature (°C)Rate Constant (k)Activation Energy (Ea) (kJ/mol)Reference
HDI and butan-1-ol50-80Pseudo first-orderNot specified rsc.org
HDI and Poly(hexamethylene carbonate-co-caprolactone)diolNot specifiedNot specified~45 researchgate.net
HDI and Polypropylene (B1209903) glycolsNot specifiedNot specifiedVaries with PPG MW allenpress.com

This table provides an overview of kinetic data from different studies. Direct comparison may be limited due to varying experimental conditions.

Aminolysis, the reaction of HDI with amines, leads to the formation of urea (B33335) linkages (-NH-CO-NH-). wikipedia.org This reaction is typically much faster than alcoholysis due to the higher nucleophilicity of the amine group compared to the hydroxyl group. csic.es When HDI reacts with a diamine, a polyurea is formed. wikipedia.org

The reaction with a primary or secondary amine involves the nucleophilic attack of the amine's nitrogen atom on the isocyanate carbon. commonorganicchemistry.com If the newly formed urea group reacts with another isocyanate molecule, a biuret (B89757) is formed. wikipedia.orgmdpi.com In the context of HDI reacting with a diamine, the initial product is a urea, and further reaction can lead to the formation of bisureas, where both isocyanate groups of an HDI molecule have reacted to form urea linkages.

The reaction of HDI with water, or hydrolysis, is a complex process. nih.gov The initial step is the nucleophilic addition of water to the isocyanate group, which forms an unstable carbamic acid intermediate. cdc.govnih.gov This intermediate then decomposes to form a primary amine (1,6-hexanediamine in the case of HDI) and carbon dioxide gas. wikipedia.orgcdc.govnih.govalipa.org

The amine product of hydrolysis is itself reactive and can undergo aminolysis with another HDI molecule to form a urea linkage. cdc.govnih.govoecd.org This subsequent reaction can lead to the formation of oligomers and polyureas. alipa.orgoecd.org The hydrolysis of HDI is generally rapid, with a reported half-life of less than 10 minutes in water. cdc.gov However, the formation of an insoluble polyurea crust can sometimes encapsulate unreacted HDI, slowing down its complete hydrolysis. cdc.gov

Intramolecular and Intermolecular Reaction Pathways

HDI can participate in both intramolecular and intermolecular reactions. Intermolecular reactions, which occur between different molecules, are the basis for polymerization. For example, the reaction of HDI with diols or diamines to form polyurethanes and polyureas are intermolecular processes. wikipedia.org Similarly, the self-polymerization of HDI, such as trimerization to form isocyanurates, is an intermolecular reaction. sci-hub.st

Intramolecular reactions, which occur within the same molecule, can also take place, particularly in the context of polymer chain modification. For instance, in the synthesis of single-chain polymer nanoparticles, HDI can be used as a cross-linker where it reacts with hydroxyl groups along a single polymer chain, causing the chain to collapse. rsc.org In some cases, intramolecular hydrogen bonding can influence the reactivity of the second isocyanate group after the first has reacted. rsc.org The reaction of HDI can also lead to intramolecular cross-linking within proteins. nih.gov

Kinetic and Thermodynamic Parameters Governing HDI Reactions

The rates and outcomes of HDI reactions are governed by kinetic and thermodynamic parameters. The activation energy (Ea) is a key kinetic parameter that represents the minimum energy required for a reaction to occur. As an aliphatic diisocyanate, HDI generally exhibits higher activation energies for its reactions compared to aromatic diisocyanates, which accounts for its lower reactivity. researchgate.net

For the uncatalyzed reaction of HDI with a poly(carbonate-co-ester)diol, an activation energy of approximately 45 kJ/mol has been reported. researchgate.net In another study, the activation energy for the hydrolysis of an HDI-cysteine methyl ester adduct was found to be 70.6 kJ/mol, which was significantly higher than for corresponding aromatic diisocyanate adducts, indicating greater stability. acs.org

Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of activation also provide insight into the reaction mechanism. For the uncatalyzed reaction of HDI with a poly(carbonate-co-ester)diol, a negative entropy of activation (-173.5 J K⁻¹ mol⁻¹) was reported, suggesting a highly ordered transition state. researchgate.netconicet.gov.ar

Table 2: Selected Thermodynamic Parameters for HDI Reactions

Reaction SystemParameterValueReference
Uncatalyzed HDI/Poly(carbonate-co-ester) diolΔH* (Activation Enthalpy)40.2 kJ/mol researchgate.netconicet.gov.ar
Uncatalyzed HDI/Poly(carbonate-co-ester) diolΔS* (Activation Entropy)-173.5 J K⁻¹ mol⁻¹ researchgate.netconicet.gov.ar
Autocatalyzed HDI/Poly(carbonate-co-ester) diolΔH* (Activation Enthalpy)86.7 kJ/mol conicet.gov.ar
Autocatalyzed HDI/Poly(carbonate-co-ester) diolΔS* (Activation Entropy)-52.1 J K⁻¹ mol⁻¹ conicet.gov.ar

This table presents thermodynamic data for a specific reaction system and should be interpreted within that context.

The study of these parameters is crucial for controlling the polymerization process and tailoring the properties of the final polyurethane or polyurea materials.

Influence of Solvent Systems on Reaction Mechanisms and Rates

The nucleophilicity of the solvent can directly impact the reaction. For instance, in the context of blocked isocyanates, solvents with tertiary amine nitrogen can abstract a proton from the blocked isocyanate nitrogen, which facilitates its transfer back to the blocking agent and increases the rate of free isocyanate formation. rsc.org Dipolar aprotic solvents are also noted for their effects on these reactions. rsc.org

In the synthesis of HDI-based polyurethanes, the presence of moisture within the solvent system can lead to side reactions. Water reacts with the isocyanate groups to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. nih.govoecd.org This newly formed amine can then react with another isocyanate group to form urea linkages. kpi.ua Research on the reaction of HDI in a dimethylformamide (DMF) system showed that moisture participates in the reaction, influencing the final product through hydrogen bonding and the formation of crosslinked ureido structures. researchgate.netasianpubs.org The presence of moisture was found to increase the activation energy and reaction enthalpy compared to a moisture-free system. asianpubs.org

Hydrolysis of HDI is slow in pure water without a catalyst but is significantly accelerated in the presence of certain buffers. cdc.gov The choice of an inert solvent is also crucial in the production of HDI itself. Solvents are used to dilute the raw materials, which reduces the concentration of isocyanate and promotes the desired reaction while minimizing side reactions. google.com Inert solvents that are more volatile than the product can act as a carrier gas to remove by-products, thereby improving the transformation efficiency. google.com

The table below summarizes the influence of various solvent systems and conditions on HDI reactions.

Solvent/ConditionReactantsObserved Effect on Mechanism and RateCitation
Various Solvents Phenyl Isocyanate & AlcoholsThe reaction of isocyanates with alcohols is influenced by the solvent environment. acs.org
Tetrahydrofuran (THF) HDI-based polyurethanesThe hydrodynamic volume and conformation of polyurethane chains are solvent-dependent, affecting properties and analytical measurements. kpi.ua
Dimethylformamide (DMF) with Moisture HDI & HO-terminated poly(lactide-co-p-dioxanone)Moisture participates in the reaction, forming urea linkages and affecting the product's structure through hydrogen bonding. Activation energy and reaction enthalpy are increased. researchgate.netasianpubs.org
Aqueous System (Hydrolysis) HDI & WaterThe reaction is slow without catalysts. cdc.gov It results in the formation of 1,6-diaminohexane and polyurea. oecd.orgnih.gov The rate is dependent on the initial HDI concentration and temperature. oecd.org
Inert Solvents (e.g., Toluene, Benzene, Ethers) Hexamethylene diurethane (for HDI production)Dilutes reactants, reducing side reactions. Volatile solvents can act as carrier gas to remove alcohol by-products, improving efficiency. google.com

Catalyst Effects on Reaction Selectivity and Efficiency

Catalysts are pivotal in controlling the reaction of Hexamethylene diisocyanate (HDI), profoundly affecting reaction rates, altering kinetic orders, and directing the selectivity towards desired products like urethanes, isocyanurates, or ureas. The uncatalyzed reaction between HDI and an acrylic polyol follows second-order kinetics, but this changes to first-order with respect to the isocyanate (NCO) group when a catalyst like dibutyltin (B87310) dilaurate (DBTDL) is introduced. usm.edu

Organometallic Catalysts Organometallic compounds are widely used and highly effective catalysts. The catalytic activity is a function of both the metal center and the associated organic ligand. turkchem.net In a polyester/HDI system, zirconium and manganese complexes with 2,4-pentanedione demonstrated high reactivity. turkchem.net Dibutyltin dilaurate (DBTDL) is a common and potent catalyst for the urethane reaction. usm.eduresearchgate.net A proposed mechanism for DBTDL catalysis involves an equilibrium association between the hydroxyl groups of the polyol and the catalyst, forming an active anion that then interacts with the isocyanate group to generate the urethane linkage. usm.edu Increasing the acidity of the system has been shown to retard this catalytic urethane formation. usm.edu Bismuth compounds are also used as polyurethane catalysts. researchgate.net

Amine and Acid Catalysts Tertiary amines, such as 1,4-diazabicyclo allenpress.comallenpress.comallenpress.comoctane (DABCO) and 1,8-diazabicyclo cdc.govusm.eduundec-7-ene (DBU), are effective catalysts, particularly for aromatic isocyanates, though their efficiency can be lower compared to organotin compounds for aliphatic isocyanates like HDI. turkchem.nettandfonline.com Guanidines, another class of basic organocatalysts, have shown high activity. tandfonline.com However, a drawback of guanidines is their lack of selectivity, as they tend to catalyze the reaction of isocyanates with water as readily as with alcohols. tandfonline.com

Conversely, acidic catalysts have also been developed. Phenyl phosphonic acid derivatives show enhanced catalytic activity and, crucially, better selectivity for the alcohol-isocyanate reaction over the water-isocyanate reaction. tandfonline.com The efficiency of these acid catalysts is often related to their acidity. tandfonline.com

The hydrolysis of HDI is markedly catalyzed by simple carboxylic acids and bicarbonate. nih.gov In one study, the catalytic efficiency for hydrolysis increased in the order of formic acid, oxalic acid, acetic acid, lactic acid, citric acid, and carbonic acid, with a 20 mM bicarbonate buffer being optimal. nih.gov

Catalysis for Cyclization Reactions Catalysts are also essential for controlling the oligomerization of HDI, such as dimerization and trimerization (cyclization). While the uncatalyzed trimerization of aliphatic isocyanates does not typically occur, various catalysts can promote this reaction to form isocyanurates, which are valuable as curing agents. sci-hub.st Tri-n-butyl phosphine (B1218219) (TBP) has been used to catalyze the cyclotrimerization of HDI, showing good selectivity for trimers under specific reaction conditions. sci-hub.st Unlike phosphines which have been used for the dimerization of aromatic isocyanates, TBP was found to favor the more thermodynamically stable trimer when reacting with HDI. sci-hub.st

Latent Catalysts For applications requiring a long pot life followed by rapid curing, latent catalysts are employed. A study on 1,8-diazabicyclo cdc.govusm.eduundec-7-ene (DBU) intercalated into α-zirconium phosphates (α-ZrP·DBU) demonstrated such behavior. mdpi.com These catalysts showed very low activity for the HDI-phenol reaction at 25°C, providing an extended pot life, but became highly active when heated to 60°C, leading to rapid conversion. mdpi.com

The tables below provide a summary of research findings on various catalysts for HDI reactions.

Table of Catalyst Efficiency and Selectivity

Catalyst Reactants Key Findings Citation
Dibutyltin dilaurate (DBTDL) Acrylic Polyol & HDI Trimer Changes reaction kinetics from second-order to first-order (w.r.t. NCO). Rate is retarded by increased acidity. usm.edu
Zirconium/Manganese complexes Polyester & HDI Ligand choice dramatically affects catalytic ability. Zirconium and manganese with 2,4-pentanedione provide fast reactivity. turkchem.net
α-ZrP·DBU HDI & Phenol Acts as a latent thermal catalyst. Low activity at 25°C (long pot life), high reactivity at 60°C. mdpi.com
Phenyl phosphonic acid derivatives Diols & Diisocyanates (HDI) Enhanced catalytic activity and good water/alcohol selectivity compared to basic catalysts. tandfonline.com
Guanidines (DBU, MTBD) Diols & Diisocyanates (HDI) High catalytic activity but not selective; favors reaction with water as much as with alcohols. tandfonline.com
Tri-n-butyl phosphine (TBP) HDI monomer Catalyzes cyclotrimerization to form isocyanurates, with decent selectivity for trimers. sci-hub.st

| Bicarbonate / Carboxylic Acids | HDI & Water | Markedly catalyzes hydrolysis to 1,6-diaminohexane. Bicarbonate is an optimal catalyst. | nih.gov |

Polymerization Studies of Hexamethylene Diisocyanate

Oligomerization and Low Molecular Weight Polymer Formation

The controlled polymerization of HDI to form low molecular weight oligomers is a significant area of study, leading to the production of essential precursors for coatings and adhesives. sci-hub.st

Dimerization and Trimerization Pathways of HDI

The oligomerization of HDI can proceed through dimerization to form uretdiones and trimerization to form isocyanurates. sci-hub.stnih.gov While uncatalyzed dimerization of aliphatic isocyanates like HDI is not typically observed, trimerization occurs in the presence of specific catalysts. sci-hub.st

Dimerization: The formation of a four-membered uretdione ring occurs from two HDI molecules. nih.gov This dimer contains two free isocyanate groups and a cyclized moiety that can exhibit reactivity under certain conditions. nih.govplos.org The uretdione structure is generally less stable than the trimer and can dissociate back to the monomer at elevated temperatures. sci-hub.st

Trimerization: The cyclotrimerization of three HDI molecules results in a highly stable six-membered isocyanurate ring. sci-hub.stresearchgate.net This reaction is of immense commercial importance, yielding polyisocyanates with low monomer content, high functionality, and low viscosity. poliuretanos.net A variety of catalysts can be employed for the trimerization of HDI, including tertiary amines, phosphines, and quaternary ammonium (B1175870) compounds. sci-hub.st The trimerization process is essentially a self-polymerization, often resulting in a mixture of the primary trimer, as well as pentamers, heptamers, and other higher-molecular-weight oligomers. sci-hub.st

Recent research using Density Functional Theory (DFT) has proposed a two-step reaction mechanism for HDI cyclotrimerization. acs.org This involves the initial formation of a dimer, which then reacts with another HDI monomer to form the six-membered isocyanurate ring. acs.org This study also suggests that the formation of byproducts like asymmetric trimers and higher oligomers follows a similar two-step process, with the reaction energy barrier increasing with the size of the polymer. acs.org

The selection of catalyst plays a crucial role in directing the oligomerization pathway. For instance, tri-n-butylphosphine (TBP) has been shown to catalyze the formation of HDI-based polyisocyanates, yielding a mixture of trimers, pentamers, heptamers, and dimers. sci-hub.st The reaction conditions, such as temperature and catalyst concentration, significantly influence the molecular weight distribution of the resulting polyisocyanates. sci-hub.stresearchgate.net

Table 1: Comparison of HDI Dimerization and Trimerization

Feature Dimerization (Uretdione) Trimerization (Isocyanurate)
Structure Four-membered ring Six-membered ring
HDI Units 2 3
Stability Less stable, can dissociate with heat sci-hub.st Highly stable researchgate.net
Formation Generally requires specific conditions, can be a byproduct sci-hub.st Catalytically driven, commercially significant poliuretanos.net
Key Product Uretdione nih.gov Isocyanurate researchgate.net

Formation of Oligoureas

The reaction of hexamethylene diisocyanate with water leads to the formation of oligoureas. mdpi.comcdc.gov This process is initiated by the hydrolysis of an isocyanate group to form a primary amine and carbon dioxide. nih.govpcimag.com The resulting amine is highly reactive and rapidly reacts with another HDI molecule to form a urea (B33335) linkage. mdpi.com

This reaction can continue, leading to the formation of higher molecular weight polyureas. cdc.gov The synthesis of poly(hexamethylene urea) has been demonstrated by reacting HDI with water at a 1:1 molar ratio. mdpi.com In addition to the primary urea linkages, side reactions can occur, leading to the formation of biuret (B89757) and other complex structures. mdpi.com The biuret structure is formed from the reaction of a urea group with another isocyanate group. doxuchem.com HDI biuret is a common component in polyurethane coatings. doxuchem.com

The reaction of HDI with water is a competing process in many polyurethane formulations and can influence the final properties of the polymer. cdc.gov The formation of insoluble polyurea agglomerates can also occur. cdc.gov

Homopolymerization and Cyclic Isocyanurate Synthesis

The self-polymerization of hexamethylene diisocyanate can lead to the formation of homopolymers and cyclic structures, most notably isocyanurates. echemi.com

Homopolymerization of HDI results in a polymer chain composed of repeating HDI monomer units. echemi.com These homopolymers contain unreacted isocyanate groups, which allow for further reactions such as cross-linking. echemi.com

The most significant self-polymerization reaction of HDI is its cyclotrimerization to form isocyanurates. sci-hub.stacs.org This process is not a simple monomer addition but rather a complex reaction that yields a mixture of oligomers, including the trimer, pentamer, heptamer, and higher molecular weight species. sci-hub.st The isocyanurate trimer of HDI is a key crosslinking agent used in two-part polyurethane systems, valued for its stability and ability to impart desirable properties to coatings. poliuretanos.netgoogle.com

The synthesis of HDI-based polyisocyanates is typically carried out using catalysts to promote the trimerization reaction. sci-hub.st The choice of catalyst and reaction conditions such as temperature and reaction time are critical in controlling the distribution of oligomers in the final product. sci-hub.stresearchgate.net For instance, studies have shown that using tri-n-butylphosphine (TBP) as a catalyst allows for the preparation of solvent-free HDI-based polyisocyanates. sci-hub.stresearchgate.net Characterization techniques such as gel permeation chromatography (GPC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to identify the different oligomeric structures formed during the reaction. sci-hub.stacs.org

Copolymerization in Advanced Polymer Systems

Hexamethylene diisocyanate is a versatile monomer used in the synthesis of a wide array of advanced polymer systems through copolymerization. Its linear and aliphatic structure contributes to the flexibility and weather resistance of the resulting polymers. doxuchem.comelastas.lt

Linear Polyurethane Formation with Diverse Polyols

Linear polyurethanes are synthesized through the polyaddition reaction of HDI with various diols or polyols. elastas.lt The hydroxyl groups of the polyol react with the isocyanate groups of HDI to form urethane (B1682113) linkages. researchgate.net A wide range of polyols can be used, including:

Polyether polyols: such as polyethylene (B3416737) glycol (PEG) and polypropylene (B1209903) glycol (PPG). researchgate.netallenpress.com

Polyester polyols: including those derived from poly(ε-caprolactone) (PCL). wiley.comnih.gov

Bio-based polyols: derived from sources like castor oil. primescholars.com

The properties of the resulting polyurethane are highly dependent on the type and molecular weight of the polyol used. allenpress.com For example, using diols leads to the formation of linear polymers, while polyols with higher functionality can be used to introduce branching. elastas.lt

The kinetics of the reaction between HDI and polyols have been studied extensively. researchgate.netallenpress.com Non-catalyzed reactions have been observed to deviate from simple second-order kinetics, suggesting an autocatalytic effect from the formed urethane groups. researchgate.net The reaction rate is also influenced by the solvent and the molecular weight of the polyol. researchgate.netallenpress.com To achieve practical reaction rates, catalysts are often employed. turkchem.net

Table 2: Examples of Polyols Used in Linear Polyurethane Synthesis with HDI

Polyol Type Specific Example(s) Resulting Polymer Characteristics Reference(s)
Polyether Polyol Polyethylene glycol (PEG), Polypropylene glycol (PPG) Flexible, versatile polymers researchgate.netallenpress.com
Polyester Polyol Poly(ε-caprolactone) (PCL) Hydrophobic networks with good mechanical properties wiley.comnih.gov
Bio-based Polyol Castor Oil Polyurethanes with properties dependent on synthesis conditions primescholars.com
Sugar-based Cooligomer Sucrose-HDI Cooligomers Used as new polyols for novel polyurethane networks nih.gov

Cross-linking and Network Polymer Architecture Design

HDI and its derivatives, particularly the isocyanurate trimer and biuret, are widely used as cross-linking agents to create network polymer architectures. google.comresearchgate.net These cross-linked structures provide enhanced mechanical properties, chemical resistance, and thermal stability to the final material. wiley.com

The formation of a network occurs when HDI or its oligomers, which have a functionality of two or more, react with polyols that have a functionality of three or more. wiley.com The isocyanurate trimer of HDI, with its three reactive isocyanate groups, is a trifunctional cross-linker. wiley.com

The primary cross-linking reaction is the formation of urethane linkages between the isocyanate groups and the hydroxyl groups of the polyol. wiley.com However, other reactions can also contribute to the network structure, including the formation of:

Allophanate (B1242929) cross-links: An isocyanate group can react with a urethane linkage to form an allophanate linkage. This introduces a branch point in the polymer chain. researchgate.net

Biuret cross-links: An isocyanate group can react with a urea linkage to form a biuret linkage, which also serves as a cross-linking point. researchgate.net

The design of the network architecture can be controlled by the choice of HDI derivative (e.g., biuret or isocyanurate), the functionality of the polyol, and the stoichiometric ratio of isocyanate to hydroxyl groups. google.comresearchgate.net For example, using isocyanate-terminated prepolymers, which are then trimerized, is an effective method for synthesizing well-defined polymer networks. wiley.com This approach allows for the creation of both hydrophobic and hydrophilic networks with excellent mechanical properties. wiley.com

Novel Polymerization Reactions Involving HDI

Cyclization Polymerization with Elemental Sulfur

A groundbreaking development in polymer chemistry is the cyclization polymerization of elemental sulfur (S₈) with aliphatic diisocyanates like HDI. researchgate.net This reaction, which can be catalyzed by the organic base 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) at room temperature, results in the formation of polymers where the monomer units are linked by thiadiazolidinone (B1220539) (TDZD) or cyclic isocyanurate rings. researchgate.net

The resulting polymer from the reaction of S₈ and 1,6-diisocyanatohexane (HDI) demonstrates noteworthy thermal stability and mechanical properties. researchgate.net This novel polymerization method provides a new avenue for synthesizing high-performance polymers utilizing elemental sulfur. researchgate.net Research has shown that this cyclization polymerization can produce polymers with exceptionally high adhesion to various substrates, both in air and underwater. researchgate.net For instance, underwater adhesion strength has been measured to be as high as ~26.5 MPa for poly(ethylene glycol-co-1,4-cyclohexanedimethanol terephthalate) (PETG) and ~2.3 MPa for poly(tetrafluoroethylene) (Teflon). researchgate.net

This method stands in contrast to the more traditional synthesis of poly(thiourea)s, which can be achieved through various methods, including the reaction of diamines with carbon disulfide or thiophosgene, or the polyaddition of diamines and diisothiocyanates. unito.it While not a direct polymerization of HDI with elemental sulfur, the synthesis of thioureas, which are structural components of some of the polymers discussed, has been advanced through continuous-flow methods using aqueous polysulfide solutions. nih.gov

The development of these sulfur-containing polymers opens up possibilities for new materials with enhanced properties. For example, aromatic poly(thiourea)s have been shown to exhibit high refractive indices and good thermal stability. unito.it The unique properties of polymers derived from the cyclization polymerization of HDI and elemental sulfur make them promising candidates for a range of applications where high strength and adhesion are critical.

"Click" Chemistry Applications in Polymer Network Fabrication

"Click" chemistry, a concept that describes reactions that are high-yielding, wide in scope, and form no byproducts, has found significant application in polymer science. wikipedia.orgrsc.orgnih.gov One of the most prominent examples of a click reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.orgrsc.orgnih.govrsc.orgnih.gov This reaction has been utilized to functionalize polyurethanes by incorporating alkyne groups into the polymer backbone, which can then react with azides. rsc.org

Another important "click" reaction involving isocyanates is the thiol-isocyanate reaction, which forms thiourethane linkages. upc.eduscirp.orgresearchgate.netresearchgate.netchinesechemsoc.org This reaction is known for its efficiency and can be catalyzed by bases. upc.eduresearchgate.net It has been extensively used to create well-defined polymer networks with desirable properties.

The reaction between a thiol and an isocyanate group proceeds rapidly and efficiently to form a thiourethane bond. upc.eduscirp.orgresearchgate.net This "click" reaction has been employed to synthesize a variety of poly(thiourethane) (PTU) thermosets and networks. upc.educhinesechemsoc.org By using multifunctional thiols and diisocyanates like HDI, crosslinked polymer networks can be readily fabricated. upc.edumdpi.com

The properties of the resulting PTU networks can be tailored by the choice of the diisocyanate and thiol monomers. For instance, studies have compared the properties of PTUs synthesized from HDI, isophorone (B1672270) diisocyanate (IPDI), and toluene (B28343) diisocyanate (TDI), revealing differences in reaction rates and the final properties of the materials. mdpi.com The resulting PTUs have shown potential for applications such as shape memory polymers. mdpi.com

The thiol-isocyanate reaction can be catalyzed by various bases, including tertiary amines like triethylamine (B128534) (TEA) and amidine compounds. upc.edu The use of latent catalysts, which can be activated by heat or light, allows for greater control over the curing process. upc.edu

The CuAAC reaction is a powerful tool for creating 1,2,3-triazole linkages in polymer chains. wikipedia.orgrsc.orgnih.govrsc.org In the context of HDI, this typically involves first synthesizing a polymer with either azide (B81097) or alkyne pendant groups, which can then be reacted with a corresponding functionalized molecule. For example, a linear polyurethane can be synthesized using a diol containing a pending alkyne group and HDI. rsc.org This "clickable" polyurethane can then be further modified through the CuAAC reaction. rsc.org This approach allows for the precise introduction of various functionalities into the polymer structure.

The versatility of "click" chemistry provides a robust platform for the design and synthesis of complex polymer architectures from HDI, leading to materials with tailored properties for a wide range of applications.

Functionalization Chemistry Utilizing Hexamethylene Diisocyanate

Covalent Surface Functionalization of Carbon-Based Nanomaterials (e.g., Graphene Oxide)

Graphene oxide (GO), an oxidized form of graphene, possesses a range of oxygen-containing functional groups, such as hydroxyl, epoxy, and carboxyl groups, on its surface. mdpi.comresearchgate.net These groups serve as reactive sites for covalent functionalization, a process that enhances the stability and compatibility of GO with other materials. researchgate.netchemrestech.com Hexane, 1,6-diisocyanato- is an effective reagent for the covalent functionalization of GO. mdpi.com

The isocyanate groups of HDI can react with the hydroxyl and carboxylic acid groups on the GO surface to form carbamate (B1207046) and amide linkages, respectively. mdpi.comacs.org This covalent grafting of HDI onto the GO surface can significantly alter its properties. For instance, the functionalization of GO with HDI has been shown to improve its thermal stability. mdpi.com This enhancement is attributed to the crosslinking that can occur between adjacent GO sheets, mediated by the HDI molecules. mdpi.com

The degree of functionalization can be controlled by adjusting the reaction conditions, allowing for the synthesis of GO sheets with a specific density of attached HDI molecules. mdpi.com This ability to tune the functionalization level is crucial for further chemical modifications, as the remaining unreacted oxygen groups on the GO surface can be used for subsequent reactions with other organic molecules or polymers. mdpi.com The reaction of amino-functionalized graphene oxide with 1,6-diisocyanatohexane has also been explored, demonstrating the versatility of HDI in modifying graphene-based materials. rsc.org

Table 1: Impact of HDI Functionalization on Graphene Oxide Properties

PropertyObservationReference
Thermal StabilityImproved due to crosslinking between adjacent sheets. mdpi.com
DispersibilityCan be tailored for better dispersion in organic solvents. mdpi.com
ReactivityProvides reactive sites for further functionalization. mdpi.com

Derivatization for Tailored Chemical Properties and Enhanced Performance

The reactivity of the isocyanate groups in Hexane, 1,6-diisocyanato- allows for its use in a wide array of derivatization reactions to create polymers with specific and enhanced properties. qucosa.denih.gov HDI is a key monomer in the synthesis of polyurethanes and poly(urethane-urea)s. nih.govresearchgate.netmdpi.com In these reactions, HDI acts as a hard segment, reacting with polyols (for polyurethanes) or diamines (for polyureas) which form the soft segments. researchgate.netd-nb.info The resulting block copolymers exhibit a range of properties, from elastomers to rigid plastics, depending on the nature of the soft segment and the ratio of hard to soft segments. d-nb.info

The versatility of HDI extends to its use as a crosslinking agent. lookchem.com For instance, it can be used to crosslink gelatin, a natural polymer, by reacting with the amine and hydroxyl groups present in the gelatin structure. researchgate.net This crosslinking enhances the mechanical properties and thermal stability of the gelatin. researchgate.net Similarly, HDI is used to produce polymers for coatings and adhesives, where it improves durability, adhesion, and chemical resistance. lookchem.comresearchgate.net

Furthermore, HDI can be used to create prepolymers with terminal isocyanate groups. qucosa.de These prepolymers are then reacted with other molecules to build more complex polymer architectures. This approach offers better control over the final properties of the material. qucosa.de The modification of polymer end-groups with HDI is another strategy to tailor surface properties and improve compatibility in polymer blends. qucosa.de

Table 2: Examples of Derivatization using Hexane, 1,6-diisocyanato-

ApplicationResulting Polymer/MaterialEnhanced PropertiesReference(s)
Polymer SynthesisPolyurethanes, Poly(urethane-urea)sTailorable mechanical properties (elastomeric to rigid) nih.govresearchgate.netmdpi.comd-nb.info
Crosslinking AgentCrosslinked Gelatin, Coatings, AdhesivesImproved mechanical strength, thermal stability, durability, adhesion lookchem.comresearchgate.netresearchgate.net
Prepolymer SynthesisIsocyanate-terminated prepolymersControlled polymer architecture and properties qucosa.de

Controlled Functionalization Strategies for Specific Material Applications

Controlled functionalization strategies are essential for designing materials with precise properties for specific applications. With Hexane, 1,6-diisocyanato-, this control can be achieved through several approaches. One method involves the use of blocking agents, such as methyl ethyl ketone oxime, to temporarily protect the isocyanate groups. lookchem.com This allows for the controlled reaction of the polymer at a later stage, for example, during the curing of coatings or adhesives. lookchem.com

In the context of nanocomposites, the controlled functionalization of nanoparticles with HDI can lead to improved dispersion and interfacial adhesion within a polymer matrix. For example, the reaction of tin-based nanobuilding blocks with HDI has been demonstrated to create hybrid organic-inorganic networks. acs.orgacademie-sciences.fr

The reaction kinetics of HDI with different functional groups can also be exploited for controlled functionalization. The reaction of isocyanates with amines is generally faster than with hydroxyls, which in turn is faster than the reaction with water. researchgate.net This difference in reactivity can be used to selectively functionalize materials containing multiple reactive groups. Catalysts, such as dibutyltin (B87310) dilaurate, are often employed to control the reaction rates and ensure complete reaction. rsc.orgresearchgate.net

Furthermore, the stoichiometry of the reactants plays a crucial role in the final structure of the material. By controlling the molar ratio of HDI to other reactants, it is possible to produce linear polymers, crosslinked networks, or polymers with specific end-groups. researchgate.netmdpi.com This level of control is vital for applications ranging from biomedical devices, where biocompatibility and degradation rates are critical, to high-performance composites for electronics and aerospace. sigmaaldrich.comnih.govnih.gov

Advanced Spectroscopic and Structural Characterization Methodologies in Hexamethylene Diisocyanate Research

Spectroscopic Techniques for Molecular and Macromolecular Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to analyze HDI and the polyurethanes derived from it. nih.govnih.govrsc.org

In the ¹H NMR spectrum of the HDI monomer, signals corresponding to the different methylene (B1212753) (-CH₂) groups in the hexane chain are observed. chemicalbook.comresearchgate.net The protons on the carbons adjacent to the isocyanate groups are the most deshielded and appear at a distinct chemical shift. For HDI-based polymers, the peak at approximately 1.20 ppm is attributed to the hydrogen atoms within the hexamethylene segment. researchgate.net The formation of urethane (B1682113) linkages introduces new signals, such as the N-H proton of the urethane group, which can be observed and used to monitor the reaction progress. researchgate.netkpi.ua

¹³C NMR spectroscopy provides complementary information, with distinct signals for the isocyanate carbon (-NCO) and each of the unique carbon atoms in the aliphatic chain of the HDI monomer. chemicalbook.comresearchgate.net Upon polymerization, the disappearance of the isocyanate carbon signal and the appearance of a new signal for the urethane carbonyl carbon confirm the formation of the polyurethane. researchgate.netsci-hub.st NMR analysis is crucial for confirming the structures of HDI-based polyisocyanates, including oligomers like trimers and pentamers. sci-hub.st

Table 1: Characteristic NMR Chemical Shifts (δ) for Hexamethylene Diisocyanate (HDI) and its Derivatives The following is an interactive data table. Click on the headers to sort the data.

Nucleus Functional Group Approximate Chemical Shift (ppm) Compound Type
¹H -CH₂- (internal) ~1.20 - 1.60 HDI Monomer / Polymer
¹H -CH₂-NCO ~3.30 HDI Monomer
¹H -NH- (Urethane) ~5.0 - 7.1 Polyurethane
¹³C -CH₂- (internal) ~26 - 31 HDI Monomer / Polymer
¹³C -CH₂-NCO ~43 HDI Monomer
¹³C -N=C=O ~122 HDI Monomer

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is an essential tool for identifying functional groups and is particularly well-suited for monitoring the reactions of isocyanates. thermofisher.com The most prominent and diagnostically important feature in the FTIR spectrum of HDI is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-NCO) group, which appears in the range of 2250-2285 cm⁻¹. remspec.comresearchgate.netpaint.org

This peak serves as a convenient spectroscopic marker for tracking the progress of polymerization. remspec.com As HDI reacts with a polyol to form a polyurethane, the intensity of the -NCO band decreases, eventually disappearing upon completion of the reaction. paint.orgresearchgate.net Concurrently, new absorption bands characteristic of the urethane linkage appear. These include the N-H stretching vibration around 3334 cm⁻¹, the C=O (urethane carbonyl) stretching vibration between 1700-1730 cm⁻¹, and the N-H bending vibration near 1518-1553 cm⁻¹. researchgate.netpaint.orgresearchgate.net This ability to monitor the consumption of reactants and the formation of products in real-time makes FTIR an invaluable technique for kinetic studies of polyurethane formation. remspec.com

Table 2: Key FTIR Absorption Bands in HDI and Polyurethane Analysis The following is an interactive data table. Click on the headers to sort the data.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Significance
~3334 N-H Stretch Urethane (-NHCOO-) Indicates urethane bond formation
~2933 & 2860 C-H Asymmetric & Symmetric Stretch Methylene (-CH₂-) Characteristic of the aliphatic backbone
2250 - 2285 -N=C=O Asymmetric Stretch Isocyanate (-NCO) Presence of unreacted HDI
~1725 C=O Stretch Urethane (-NHCOO-) Indicates urethane bond formation

Raman Spectroscopy for Vibrational and Structural Analysis

Raman spectroscopy provides complementary vibrational information to FTIR and is also effective for analyzing isocyanate chemistry. acs.org While the asymmetric -NCO stretch is a dominant feature in the IR spectrum, it appears only weakly in the Raman spectrum. cdnsciencepub.com Conversely, the symmetric -NCO stretch gives rise to an intense Raman signal but is weak in the infrared spectrum. cdnsciencepub.com This complementarity allows for a more complete vibrational analysis.

Like FTIR, Raman spectroscopy can be used to monitor the kinetics of urethane formation by tracking the disappearance of isocyanate-related bands and the appearance of bands associated with the newly formed urethane linkages. acs.org The technique has been successfully applied to study HDI-based shape memory polyurethanes and nanocomposites, providing insights into their molecular structure. researchgate.netmdpi.com

Table 3: Characteristic Raman Shifts for Isocyanate Analysis The following is an interactive data table. Click on the headers to sort the data.

Raman Shift (cm⁻¹) Vibrational Mode Functional Group
~2270 Asymmetric -N=C=O Stretch (Weak) Isocyanate (-NCO)
~1448 Symmetric -N=C=O Stretch (Strong) Isocyanate (-NCO)

Mass Spectrometry (LC-MS, LC-MS/MS, GC-MS) for Reaction Product Identification

Mass spectrometry (MS) techniques are critical for the identification and quantification of HDI, its reaction products, and oligomeric species. spectrabase.com These methods are characterized by their high sensitivity and selectivity. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is often used for the analysis of the volatile HDI monomer. cdc.govcdc.gov For biological and environmental monitoring, this often involves hydrolysis of HDI derivatives back to the corresponding hexamethylene diamine, followed by derivatization and GC-MS analysis. cdc.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are particularly powerful for analyzing less volatile and thermally sensitive molecules, such as HDI oligomers (e.g., isocyanurate trimers, biurets) and prepolymers. sci-hub.stastm.orgastm.org The high reactivity of the isocyanate group often necessitates derivatization with reagents like dibutylamine (DBA) or 1-(2-methoxyphenyl)piperazine to form stable urea (B33335) derivatives prior to analysis. researchgate.netsigmaaldrich.com LC-MS/MS provides enhanced selectivity, allowing for the quantification of complex mixtures of isocyanate monomers and oligomers, which is crucial for assessing potential exposures during applications like spray painting. astm.orgresearchgate.netyoutube.com

Table 4: Mass Spectrometry Techniques in HDI Research The following is an interactive data table. Click on the headers to sort the data.

Technique Analytes Sample Preparation Application
GC-MS HDI Monomer, Hexamethylene diamine Hydrolysis, Derivatization Biological and environmental monitoring
LC-MS HDI Monomers, Oligomers, Prepolymers Derivatization (e.g., with DBA) Identification of reaction products

Thermal Analysis Techniques for Polymer Characterization

Thermal analysis encompasses a group of techniques that measure the physical properties of a substance as a function of temperature. These methods are vital for characterizing the performance and processing parameters of HDI-based polymers.

Differential Scanning Calorimetry (DSC) for Phase Behavior and Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to study the thermal properties of polymers, including those derived from HDI. nih.govresearchgate.net By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can detect and quantify thermal events such as glass transitions, melting, crystallization, and chemical reactions. dtic.mil

For HDI-based polyurethanes, which are segmented polymers, DSC curves typically reveal distinct thermal transitions associated with their soft and hard segments. nih.govmdpi.com The glass transition temperature (Tg) of the soft segment, which relates to the material's flexibility at low temperatures, can be clearly identified. At higher temperatures, endothermic peaks corresponding to the dissociation of hydrogen bonds and the melting of crystalline domains within the hard segments can be observed. dtic.milnih.gov The position and size of these peaks provide valuable information on the degree of phase separation, morphology, and thermal stability of the polymer, which are directly influenced by the linear structure of HDI. nih.govnih.gov

Table 5: Examples of Thermal Events in HDI-Based Polymers Measured by DSC The following is an interactive data table. Click on the headers to sort the data.

Thermal Event Temperature Range (°C) Associated Segment Significance
Glass Transition (Tg) -73 to -64 Soft Segment Indicates transition from glassy to rubbery state
Endothermic Peak 120 to 150 Hard/Soft Segment May indicate thermal decomposition or melting

Thermogravimetric Analysis (TGA) for Thermal Decomposition Characteristics

Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition behavior of polymers derived from Hexamethylene Diisocyanate (HDI). By precisely measuring the change in a sample's mass as a function of temperature or time in a controlled atmosphere, TGA provides critical data on the material's thermal degradation profile. osti.gov This analysis is fundamental in determining the upper service temperature of HDI-based materials and understanding their decomposition mechanisms.

The thermal degradation of HDI-based polyurethanes is a complex, multi-stage process influenced by the chemical nature of both the hard and soft segments, their molar ratio, and the degree of phase separation. researchgate.netsrce.hr TGA experiments, often coupled with Derivative Thermogravimetric Analysis (DTG) which plots the rate of mass loss, can clearly delineate these decomposition stages. Typically, the first stage involves the degradation of the urethane linkages in the hard segments, which are generally less thermally stable, followed by the decomposition of the polyol soft segments at higher temperatures. srce.hrnih.gov

The atmosphere in which the analysis is conducted significantly impacts the decomposition pathway. In an inert atmosphere like nitrogen or helium, the material undergoes pyrolysis. For instance, HDI-based thermoplastic polyurethane elastomers have been shown to be stable up to 280–282°C in helium. nih.gov In an oxidative atmosphere, such as air, degradation typically initiates at lower temperatures; the same HDI-based elastomers begin to decompose at 252–265°C in synthetic air. nih.gov The presence of oxygen can accelerate the degradation process, particularly in the second stage, which corresponds to the oxidation of the char residue formed during the initial decomposition. srce.hr

Varying the heating rate in TGA experiments can provide deeper insights into the kinetics and mechanisms of decomposition. osti.gov Different heating rates can cause the resulting TG curves to shift or even intersect, a phenomenon that occurs when competing degradation reactions with different activation energies are present. osti.gov For a comprehensive understanding, TGA is often coupled with other analytical techniques like Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS) to identify the volatile products evolved during decomposition. osti.govnih.gov

Table 1: TGA Decomposition Temperatures for HDI-Based Thermoplastic Polyurethane (TPU) Elastomers nih.gov
AtmosphereT1% (°C) (Temperature at 1% Mass Loss)T5% (°C) (Temperature at 5% Mass Loss)T10% (°C) (Temperature at 10% Mass Loss)
Helium (Inert)280–282313–322328–341
Synthetic Air (Oxidative)252–265305–309319–322

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic behavior of polymers derived from Hexamethylene Diisocyanate. wikipedia.orgyoutube.com This method involves applying a sinusoidal stress to a sample and measuring the resultant strain, which allows for the determination of the complex modulus. wikipedia.org The complex modulus consists of two components: the storage modulus (E'), which represents the elastic portion and is related to the material's stiffness, and the loss modulus (E''), which represents the viscous portion and is associated with the material's ability to dissipate energy. pbipolymer.com The ratio of the loss modulus to the storage modulus (E''/E') is the tan delta (tan δ), or damping factor, which provides information about the material's energy dissipation characteristics. youtube.com

DMA is particularly valuable for identifying thermal transitions in HDI-based polymers, most notably the glass transition temperature (Tg). wikipedia.orgyoutube.com The Tg is observed as a sharp drop in the storage modulus, a peak in the loss modulus, and a corresponding peak in the tan δ curve as the material transitions from a rigid, glassy state to a more flexible, rubbery state. youtube.com For example, a polyurethane synthesized from HDI, polytetramethylene ether glycol (PTMG), and 1,4-butanediol (BDO) was found to have a Tg of -48.2°C as determined by the peak of the tan δ curve. mdpi.com

Beyond the Tg, DMA provides insights into the micro-phase separation between the hard and soft segments in segmented polyurethanes, a key factor governing their mechanical properties. nih.govmdpi.com The degree of phase separation influences the Tg of the soft segment and can sometimes result in additional transitions related to the hard domains. nih.gov A lower loss peak temperature is often indicative of a higher degree of micro-phase separation. nih.gov The flexibility of the HDI molecular chain can lead to a low Tg and distinct phase separation when blended with other polymers, which can be observed as bimodal peaks in DMA results. mdpi.com By varying the temperature and frequency of the applied stress, DMA generates a comprehensive profile of the material's performance under different service conditions. pbipolymer.com

Table 2: Key Viscoelastic Parameters Obtained from DMA
ParameterDescriptionSignificance in HDI Polymer Research
Storage Modulus (E')Measure of the stored elastic energy; represents the stiffness of the material. pbipolymer.comIndicates load-bearing capacity and rigidity below and above Tg. youtube.com
Loss Modulus (E'')Measure of the energy dissipated as heat; represents the viscous response. pbipolymer.comRelates to damping properties and molecular motions. The peak often indicates Tg. youtube.com
Tan Delta (tan δ)Ratio of Loss Modulus to Storage Modulus (E''/E'). youtube.comA measure of damping or energy dissipation. The peak is commonly used to define Tg. mdpi.com
Glass Transition Temp (Tg)Temperature at which the polymer transitions from a glassy to a rubbery state. wikipedia.orgDefines the upper service temperature for rigid applications and the lower limit for flexible ones. mdpi.com

Morphological and Microstructural Characterization Methods

X-ray Diffraction (XRD) for Crystallinity and Phase Structure

X-ray Diffraction (XRD) is an essential analytical technique for investigating the crystalline structure and phase composition of materials synthesized using Hexamethylene Diisocyanate. The technique is based on the principle of Bragg's Law, where constructive interference occurs when X-rays are scattered by the ordered atomic planes within a crystalline lattice, producing a distinct diffraction pattern of sharp peaks. utah.edu In contrast, amorphous materials lack long-range order and produce only broad, diffuse halos in their diffraction patterns. utah.edu

For semi-crystalline polymers, such as many HDI-based polyurethanes, the XRD pattern is a superposition of sharp crystalline peaks on a broad amorphous halo. utah.eduresearchgate.net This allows for both qualitative and quantitative analysis of the material's structure. By analyzing the positions and intensities of the diffraction peaks, one can identify the crystalline phases present and determine their lattice parameters.

Furthermore, XRD is widely used to quantify the degree of crystallinity in HDI-based polymers. The integration method is a common approach, where the area under the crystalline peaks is compared to the total area under the entire diffraction pattern (crystalline peaks plus the amorphous halo). utah.edu This calculation yields the percent crystallinity, a critical parameter that profoundly influences the mechanical, thermal, and optical properties of the polymer. For example, XRD analysis has been used to confirm the semi-crystalline nature of poly(carbonate-urethane)s derived from HDI and to determine the crystallite size in polyurethane composites. researchgate.netresearchgate.net

Atomic Force Microscopy (AFM) for Surface Topography and Nanostructure

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about the surface of Hexamethylene Diisocyanate-based materials at the nanoscale. mccrone.comyoutube.com Unlike electron microscopy, AFM does not require a vacuum environment and involves a mechanical interaction between a sharp probe and the sample surface, making it exceptionally well-suited for characterizing polymer surfaces. youtube.com

In its most common mode, topography imaging, AFM generates a detailed 3D map of the surface, allowing for precise measurement of features such as surface roughness, grain size, and film thickness. mccrone.comazom.com This is critical for understanding how surface characteristics influence properties like adhesion and wettability. For instance, AFM has been employed to demonstrate a significant reduction in the surface roughness of fabrics coated with polyurethane. researchgate.net

Beyond topography, AFM can operate in various modes to probe different material properties. Phase imaging, in particular, is highly effective for characterizing polymer blends and composites. This technique maps the phase lag between the signal that drives the cantilever's oscillation and the cantilever's output signal. This phase lag is sensitive to variations in material properties like adhesion, stiffness, and viscoelasticity. anton-paar.commccrone.com Consequently, phase imaging can produce high-contrast images of the nanostructure of HDI-based materials, clearly delineating regions of different components (e.g., hard and soft segments in a polyurethane) or identifying phase separation that may not be visible in the topography image. mdpi.comanton-paar.com

Electron Microscopy (SEM, TEM) for Micro- and Nanoscale Morphology

Electron microscopy, encompassing both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides direct visualization of the micro- and nanoscale morphology of materials derived from Hexamethylene Diisocyanate. These techniques use a focused beam of electrons to generate high-resolution images, offering insights into the material's structure that are complementary to those obtained by probe microscopy and diffraction methods.

Scanning Electron Microscopy (SEM) is primarily used to examine the surface morphology of a material. It rasters an electron beam across the sample surface, and detectors collect secondary or backscattered electrons to form an image. SEM provides information on surface texture, porosity, and the size and shape of constituent particles or domains. For HDI-based materials, SEM is frequently used to observe the phase-segmented morphology of polyurethane dispersions, visualize the porous structure of foams, and assess the dispersion of fillers in nanocomposites. mdpi.com For example, SEM analysis of polyurethane/poly(ethyl methacrylate) composites revealed microphase separation, a finding that corroborated results from Dynamic Mechanical Analysis. mdpi.com

Transmission Electron Microscopy (TEM) offers higher spatial resolution than SEM and is used to investigate the internal structure of a material. A broad beam of electrons is passed through an ultrathin specimen, and the transmitted electrons are used to form an image. TEM can reveal details about the size, shape, and arrangement of nanoparticles, crystalline domains, and other internal features. While less common than SEM for general polymer characterization due to the requirement for very thin samples, TEM is invaluable for detailed nanostructural analysis of HDI-based nanocomposites and oligomers.

Chromatographic Methods for Separation and Quantification of Reaction Products

Chromatographic techniques are indispensable for the separation, identification, and quantification of Hexamethylene Diisocyanate (HDI) monomers, oligomers, and other reaction products. cdc.govsci-hub.st Given the high reactivity of the isocyanate group, analysis often requires a derivatization step to convert the analytes into stable compounds suitable for chromatographic separation. cdc.gov

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for HDI analysis. cdc.gov Various official methods, such as those from NIOSH and OSHA, rely on HPLC. cdc.govosha.govosha.gov A common approach involves drawing air or wiping a surface and passing the sample through a medium containing a derivatizing agent, such as 1-(2-methoxyphenyl)piperazine (MPP) or 1-(2-pyridyl)piperazine (1-2PP), which reacts with the isocyanate groups to form stable urea derivatives. cdc.govosha.gov These derivatives are then separated on a column (e.g., a C18 or CN column) and quantified using detectors like Ultraviolet (UV), Fluorescence (FL), or Electrochemical detectors. cdc.govosha.gov For highly sensitive and specific analysis, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS), enabling the quantification of HDI monomers at parts-per-trillion (ppt) levels. researchgate.net

Gas Chromatography (GC) is another valuable tool, particularly when coupled with a Mass Spectrometry (MS) detector (GC/MS). It can be used for the analysis of HDI in biological media after hydrolysis of the sample to convert the isocyanate to its corresponding amine (hexamethylenediamine), followed by extraction and derivatization. cdc.gov Direct measurement of HDI monomer is also possible using GC with a nitrogen-sensitive thermionic specific detector. cdc.gov Furthermore, GC-based methods have been developed for the simultaneous analysis of total isocyanates after derivatization with reagents like 2-chlorobenzyl alcohol. jksoeh.org

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is specifically used to determine the molecular weight distribution of HDI-based polymers and prepolymers. sci-hub.st This technique separates molecules based on their size in solution. GPC is essential in research and quality control for characterizing the products of HDI oligomerization, allowing for the quantification of different species such as dimers, trimers (isocyanurates), pentamers, and other higher-molecular-weight oligomers. sci-hub.st

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography, also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight distribution of polymers. researchgate.netpatsnap.com The principle of GPC is based on the separation of molecules according to their hydrodynamic volume in solution. astm.org Larger molecules are excluded from the pores of the stationary phase and thus elute more quickly, while smaller molecules penetrate the pores to varying extents and have longer elution times. astm.org This technique provides critical data on the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution. patsnap.com

In the context of Hexamethylene Diisocyanate research, GPC is instrumental in analyzing the oligomeric and polymeric products formed during polymerization reactions, such as the formation of polyisocyanates containing isocyanurate and biuret (B89757) structures. The molecular weight distribution of these prepolymers significantly influences the properties of the final polyurethane material. warwick.ac.uk

Detailed Research Findings:

A study on the synthesis of HDI-based polyisocyanates via cyclotrimerization utilized GPC to investigate the effects of various reaction parameters on the molecular weight distribution of the resulting products. researchgate.netsci-hub.st The research demonstrated a clear correlation between reaction time, temperature, and catalyst concentration and the molecular weight characteristics of the polyisocyanates.

For instance, the effect of reaction time on the molecular weight distribution of HDI-based polyisocyanates was systematically studied. Samples were taken at different time intervals during the reaction and analyzed by GPC. The results, as summarized in the table below, show an increase in both number-average molecular weight (Mn) and weight-average molecular weight (Mw) with longer reaction times, indicating the progression of the polymerization process. The Polydispersity Index (PDI) also evolves, reflecting changes in the breadth of the molecular weight distribution.

Reaction Time (h)Mn (g/mol)Mw (g/mol)PDI (Mw/Mn)
25806501.12
46307201.14
87108301.17
127809501.22
2489011501.29

Similarly, the concentration of the catalyst, tri-n-butylphosphine (TBP), was shown to have a significant impact on the molecular weight distribution. GPC analysis of polyisocyanates prepared with different TBP concentrations revealed that higher catalyst levels generally lead to higher molecular weights and broader distributions. sci-hub.stresearchgate.net

TBP Concentration (wt%)Mn (g/mol)Mw (g/mol)PDI (Mw/Mn)
0.15506101.11
0.57108301.17
1.082010201.24

These GPC findings are crucial for optimizing the synthesis of HDI-based polyisocyanates to achieve desired molecular weight characteristics, which in turn dictates the performance of the resulting polyurethane materials.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This synergy allows for the effective separation, identification, and quantification of individual components within complex mixtures. bates.edu In the field of Hexamethylene Diisocyanate research, LC-MS is particularly valuable for the analysis of reaction mixtures, environmental samples, and biological matrices to detect and quantify HDI monomer, its oligomers (e.g., biuret and isocyanurate), and their derivatives. semanticscholar.orgresearchgate.netepa.gov

Due to the high reactivity of the isocyanate group, direct analysis of HDI is often challenging. Therefore, derivatization with a suitable reagent is a common strategy to form stable derivatives that are amenable to LC-MS analysis. semanticscholar.org Dibutylamine (DBA) is one such reagent that reacts with the isocyanate groups to form stable urea derivatives. semanticscholar.orgresearchgate.net

Detailed Research Findings:

An LC-MS method was developed for the determination of aliphatic isocyanates, including HDI and its biuret and isocyanurate adducts, as their dibutylamine (DBA) derivatives. semanticscholar.orgresearchgate.net The analysis was performed using liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS). Quantification was achieved by monitoring the protonated molecular ions [MH]+ of the derivatives. researchgate.net

The method demonstrated excellent linearity over a concentration range of 50–500 nmol/L, with correlation coefficients ranging from 0.9965 to 0.9997. researchgate.net The instrumental detection limit for the HDI-DBA derivative was approximately 20 nmol/L. researchgate.net This high sensitivity allows for the detection of trace levels of HDI in various samples.

The table below summarizes the key parameters of a typical LC-MS method used for the analysis of HDI derivatives.

ParameterCondition
Chromatography System High-Performance Liquid Chromatography (HPLC)
Column C18 reverse-phase
Mobile Phase Gradient of acetonitrile and water with formic acid
Flow Rate 0.2 - 1.0 mL/min
Ionization Source Electrospray Ionization (ESI)
Ionization Mode Positive
Monitored Ion (m/z) for HDI-DBA [MH]+
Monitored Ion (m/z) for HDI-biuret-DBA [MH]+
Monitored Ion (m/z) for HDI-isocyanurate-DBA [MH]+

Furthermore, LC-MS/MS (tandem mass spectrometry) provides even greater selectivity and sensitivity for the analysis of HDI in complex matrices by monitoring specific fragmentation transitions of the derivatized analytes. astm.org This enhanced specificity is crucial for minimizing interferences from other compounds present in the sample. astm.org Research has shown that LC-MS/MS can achieve detection limits in the picogram range, making it a powerful tool for trace-level quantification of HDI and its oligomers. astm.org The development of such sensitive and specific LC-MS methods is essential for applications such as industrial hygiene monitoring and environmental analysis, where low-level detection of isocyanates is required. researchgate.net

Theoretical and Computational Investigations of Hexamethylene Diisocyanate Systems

Quantum Chemical Studies for Reactivity and Electronic Structure Prediction

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of HDI. These methods allow for the calculation of molecular properties that govern chemical reactions.

The reactivity of the isocyanate (NCO) group is central to polyurethane chemistry. Quantum chemical calculations can map the electron density distribution within the HDI molecule, revealing that the carbon atom of the NCO group is highly electrophilic, making it susceptible to nucleophilic attack by alcohols, amines, and water. DFT studies have been used to analyze the structure-dependent hydrogen-bonding patterns in materials derived from diisocyanates. nih.gov For instance, calculations can reveal the presence of long-range-ordered hydrogen bonds in polyurethanes and polyureas comprising symmetric diisocyanates like HDI. researchgate.net

These computational approaches are not limited to the reactant molecule alone. They are instrumental in studying reaction intermediates and transition states, providing a detailed picture of reaction pathways. chemrxiv.org By calculating the energy barriers for different potential reactions, researchers can predict the most likely mechanisms for urethane (B1682113) formation. The variational principles for electronic energy and its kinetic energy component are key to these predictions, offering a way to interpret reactivity criteria. mdpi.com The success of these electronic structure methods in predicting a large number of molecular properties has established them as a legitimate tool for many chemical problems. usc.edu

Table 1: Calculated Properties from Quantum Chemical Studies

PropertyMethodFindingReference
Hydrogen Bond EnergiesDFTRevealed long-range ordered hydrogen bonds in polymers with symmetric diisocyanates like HDI. researchgate.net
Electronic StructureDFTShows the electrophilic nature of the NCO group's carbon atom, predicting its high reactivity. nih.gov
Reaction Barrier HeightG3MP2BHandHLYPThe presence of catalysts significantly decreases the energy barrier for urethane formation by over 100 kJ/mol. mdpi.com

Molecular Dynamics Simulations for Polymer Conformation and Intersegmental Interactions

While quantum chemistry excels at describing individual molecules and their immediate reactions, Molecular Dynamics (MD) simulations are employed to study the behavior of large ensembles of molecules, such as polymer chains. mdpi.com MD simulations provide a "computational microscope" to observe the interactions, structure, and organization of atoms and molecules over time. mdpi.com This is crucial for understanding the macroscopic properties of HDI-based polymers.

For polyurethanes derived from HDI, MD simulations can model the conformation of polymer chains in various environments. nih.gov These simulations track the trajectories of atoms and molecules, revealing how chains fold, entangle, and interact with each other and with solvent molecules. aminer.cn A key aspect of polyurethane performance is the microphase separation of hard and soft segments. The hard segments, rich in urethane linkages derived from HDI, tend to aggregate through hydrogen bonding. MD simulations can model these intersegmental interactions, showing how the strength and arrangement of hydrogen bonds influence the morphology and mechanical properties of the material. researchgate.net

Coarse-grained MD models, which simplify the representation of molecules, can simulate microphase separation over larger length and time scales, providing insights into the formation of hard domains that act as physical crosslinks, imparting strength and elasticity to the material. researchgate.net These computational tools are increasingly vital in accelerating the design process for new polymers with tailored properties. researchgate.netnih.gov

Computational Modeling of Reaction Pathways and Catalytic Mechanisms

Computational modeling is a powerful tool for investigating the intricate details of chemical reactions, including the formation of polyurethanes from HDI. researchgate.net These models can elucidate complex reaction pathways and the role of catalysts in accelerating these processes. rsc.orguu.nl

For the reaction between the isocyanate group of HDI and an alcohol (urethane formation), computational studies can map out the potential energy surface of the reaction. This allows for the identification of transition states and intermediate structures. mdpi.com Studies have shown that for non-catalyzed reactions between an acrylic polyol and HDI, the kinetics are second-order. researchgate.net

The mechanism of catalysis is a key area of investigation. For instance, when organometallic catalysts like dibutyltin (B87310) dilaurate (DBTDL) are used, computational models can help decipher their role. It has been proposed that the catalyst forms a complex with both the alcohol and the isocyanate, bringing them into close proximity and lowering the activation energy of the reaction. researchgate.net Quantum chemical calculations on model systems, such as the reaction between phenyl isocyanate and methanol (B129727), have been used to propose a general mechanism for urethane formation in the presence of nitrogen-containing catalysts. mdpi.com These studies demonstrate that catalysts can reduce the reaction barrier height significantly. mdpi.com

Table 2: Kinetic Data for HDI Reactions

Reaction SystemCatalystReaction Order (NCO)Reaction Order (OH)Reaction Order (Catalyst)Reference
Acrylic Polyol - HDI TrimerNone11N/A researchgate.net
Acrylic Polyol - HDI TrimerDBTDL10.50.5 researchgate.net

In Silico Predictions of Structure-Property Relationships in HDI-Based Materials

In silico methods, which encompass a range of computational techniques, are increasingly used to predict the physical and chemical properties of materials before they are synthesized. researchgate.net This is particularly valuable for designing HDI-based materials with specific performance characteristics. Quantitative Structure-Property Relationship (QSPR) models are a key component of this approach. researchgate.net

By developing mathematical models that correlate molecular descriptors (features of the chemical structure) with macroscopic properties, QSPR can predict characteristics like mechanical strength, thermal stability, and creep resistance. nih.govresearchgate.net For HDI-based dynamic covalent networks, it has been shown that carefully designing secondary interactions, such as hydrogen bonding, is crucial. nih.gov Materials with strong, ordered, and cooperative hydrogen-bonded clusters exhibit the highest creep resistance. nih.gov

Machine learning algorithms, such as XGBoost and neural networks, are powerful tools for building these predictive models from large datasets. mdpi.com These data-driven models can capture complex, non-linear relationships between the structure of the diisocyanate and other monomers and the final properties of the polymer. mdpi.comnih.gov This predictive capability accelerates the materials discovery cycle, reducing the need for extensive trial-and-error experimentation and guiding the synthesis of new HDI-based materials with improved performance. mdpi.com

Applications of Hexamethylene Diisocyanate in Advanced Materials Science and Engineering

Development of High-Performance Polyurethane Coatings and Enamels

Hexamethylene diisocyanate is a fundamental component in the formulation of high-performance polyurethane (PU) coatings and enamels renowned for their exceptional durability, weather resistance, and aesthetic qualities. wikipedia.org Aliphatic diisocyanates like HDI are particularly favored for applications requiring resistance to abrasion and degradation from ultraviolet (UV) light. wikipedia.org This makes them ideal for demanding environments such as the exterior paints for aircraft and marine vessels. wikipedia.org

To mitigate the volatility and toxicity of monomeric HDI, it is often used in its oligomerized forms, such as the trimer (isocyanurate) or biuret (B89757). wikipedia.org These higher molecular weight polyisocyanates are crucial as crosslinking agents in specialty coating applications, leading to coatings with superior gloss retention and chemical resistance. Two-component polyurethane coatings, which cure through the reaction of hydroxyl groups with isocyanate groups, are widely used for material protection. researchgate.net For instance, acrylic polyurethane coatings prepared with HDI biuret demonstrate good thermal stability and anticorrosion properties. researchgate.net

The versatility of HDI extends to its use in various coating systems. It is a key ingredient in automotive refinish coatings and industrial maintenance paints. nih.gov The reaction of HDI with polyols forms the basis of many polyurethane coatings that offer a combination of flexibility and toughness, providing excellent adhesion to diverse surfaces and seamless insulation.

Design and Synthesis of Adhesives with Tailored Adhesion Properties

Hexamethylene diisocyanate is a critical building block in the synthesis of polyurethane adhesives, which are highly versatile for bonding a wide range of substrates. sunchemical.com The reactivity of the isocyanate groups in HDI leads to the formation of strong chemical bonds, resulting in adhesives with exceptional toughness, high adhesion strength, and superior elasticity. sunchemical.com

The formulation of adhesives can be tailored to meet specific application requirements. quimidroga.com By incorporating additives, properties such as viscosity, flexibility, curing time, and chemical resistance can be precisely controlled. quimidroga.com HDI-based prepolymers are often used to create both one-component (1K) and two-component (2K) adhesives. sunchemical.com For instance, latent reactive adhesive preparations can be formulated using HDI. google.com

Research has shown that the structure of the diisocyanate plays a significant role in the final properties of the adhesive. For example, a study on bio-based polyurethane tissue adhesives utilized NCO-terminated prepolymers synthesized from biopolyesters and diisocyanates, including potentially bio-based ones, to create adhesives with a range of mechanical properties from hard and brittle to elastomeric. researchgate.net Another study demonstrated that the cyclization polymerization of elemental sulfur and 1,6-diisocyanatohexane can produce a polymer with exceptionally high adhesion to various substrates, even underwater. researchgate.net Furthermore, polyurethane nanocomposite adhesives derived from bio-based isocyanates and polyols have shown that the inclusion of nanoclay can increase the lap shear strength of the adhesive system. researchgate.net

Fabrication of Elastomeric Materials and Thermoplastic Polyurethane Elastomers (TPUs)

Hexamethylene diisocyanate is extensively used in the fabrication of elastomeric materials and thermoplastic polyurethane elastomers (TPUs). TPUs are multiblock copolymers composed of alternating soft and hard segments. The soft segments, typically derived from polyols, provide flexibility and elasticity, while the hard segments, formed from the reaction of diisocyanates like HDI with chain extenders, impart mechanical strength and high-temperature resistance. mdpi.comd-nb.infocore.ac.uk

Aliphatic diisocyanates such as HDI are key components in producing TPUs with excellent light stability and optical clarity. equisolve-dev.com The synthesis of TPUs often involves a one-step melt polyaddition process. mdpi.comresearchgate.net The properties of the resulting TPUs can be tuned by varying the composition and ratio of the reactants. For example, studies have investigated the thermal and mechanical behavior of TPUs derived from different diisocyanates, including HDI, and have shown that the choice of diisocyanate significantly influences properties like thermal stability. nih.gov

The versatility of HDI is further demonstrated in the development of novel TPUs with specific functionalities. For instance, highly stretchable TPUs have been prepared by reacting a fatty acid-based diol with 1,6-diisocyanatohexane, resulting in elastomers with superior stretchability and self-healing properties. acs.org Additionally, elastomeric PLA-based polyurethanes have been generated from the reaction of alcoholized PLA-diol with HDI, producing flexible materials with high elasticity. rsc.org

Table 1: Research Findings on HDI-based Elastomers and TPUs

Research Focus Key Findings
Thermal Decomposition of TPUs TPUs based on HDI showed good thermal stability, with decomposition temperatures around 280-282°C in an inert atmosphere. nih.govresearchgate.net
Bio-based TPUs Bio-based polyurethane elastomers synthesized with isosorbide (B1672297) and 1,6-diisocyanatohexane exhibited high molecular weights and were flexible and biocompatible. core.ac.uk
Stretchable TPUs TPUs synthesized from a palm oil-based diol and HDI demonstrated superior stretchability (up to 831% strain) and self-healing capabilities. acs.org
PLA-based PU Elastomers Reaction of alcoholized polylactide-diol with HDI resulted in flexible polyurethane materials with high elasticity and low modulus. rsc.org

Functional Polymeric Composites and Nanocomposites (e.g., HDI-functionalized Graphene Oxide)

Hexamethylene diisocyanate plays a crucial role in the development of functional polymeric composites and nanocomposites by enabling the covalent linkage between polymer matrices and reinforcing fillers. A prominent example is the functionalization of graphene oxide (GO) with HDI.

Graphene and its derivatives are promising materials for a variety of applications due to their exceptional properties. e3s-conferences.orgnih.gov However, the poor solubility of graphene in common organic solvents limits its processability. e3s-conferences.org Graphene oxide, with its surface oxygen-containing functional groups, offers a pathway for chemical modification. nih.govmdpi.com

HDI is used to functionalize GO through a two-step process: preparation of GO via a modified Hummers' method, followed by treatment with HDI. e3s-conferences.org This functionalization introduces urethane (B1682113) linkages on the GO surface, making it more hydrophobic and dispersible in non-polar organic solvents. e3s-conferences.orgnih.gov The successful synthesis of HDI-functionalized GO (HDI-GO) has been confirmed by various characterization techniques, which show the reaction of the isocyanate groups of HDI with the hydroxyl groups on the GO surface. nih.govmdpi.com

The ability to disperse HDI-GO in organic solvents opens up possibilities for its incorporation into polymer matrices to create nanocomposites with enhanced properties. e3s-conferences.org For instance, amino-functionalized graphene oxide has been reacted with HDI to explore its potential as a functional filler in polyurethane nanocomposites. rsc.org These nanocomposites can benefit from the improved thermal and mechanical properties imparted by the well-dispersed graphene-based filler. researchgate.net

Materials for Specialty Applications (e.g., Polymer Solar Cells, Cast Nylon Activating Agents)

Hexamethylene diisocyanate finds use in a range of specialty applications due to its versatile reactivity. One such application is in the field of polymer solar cells (PSCs). The high conductivity, transparency, and flexibility of graphene make it a suitable candidate for use in PSCs. e3s-conferences.org However, its insolubility is a major hurdle. HDI-functionalized graphene oxide (HDI-GO), with its enhanced solubility in organic solvents, is being explored as a promising material to be combined with conjugated polymers for solar cell applications. e3s-conferences.org

Another significant specialty application of HDI is as an activator in the in-situ polymerization of caprolactam to produce cast nylon. wikipedia.org This process, also known as anionic polymerization, utilizes an activator to initiate the ring-opening polymerization of caprolactam. HDI's isocyanate groups react to facilitate this polymerization, leading to the formation of high-molecular-weight polyamide 6 (nylon 6).

Furthermore, HDI is used in the synthesis of other specialty polymers. For instance, it is a reactant in the creation of bisoxazolidines, where the hydroxyl groups on the molecule can further react with HDI. wikipedia.org These materials can be used in various unique polymer applications. starplastics.com

Hybrid Organic-Inorganic Porous Polymers

Hexamethylene diisocyanate is utilized in the synthesis of hybrid organic-inorganic porous polymers, which are materials that combine the properties of both organic and inorganic components. rsc.org These materials often exhibit high surface areas and tunable porosity, making them suitable for applications in catalysis, separations, and energy storage. rsc.orgfrontiersin.orgresearchgate.net

One approach to creating these hybrid materials is the "joint-and-linker" concept, where a multi-functional monomer (the "joint") reacts with a bifunctional monomer (the "linker") to form a polymer network. researchgate.net HDI can act as a linker in these systems. For example, porous polymers have been successfully synthesized through the addition reaction of an HDI trimer with dithiol compounds. researchgate.net The resulting materials exhibit nanoporous structures with surface areas ranging from approximately 300 to 620 m²/g and pore volumes from 0.15 to 0.54 cm³/g. researchgate.net The porosity of these polymers can be tailored by adjusting the reaction conditions. researchgate.net

Hybrid materials can also be created by incorporating inorganic nanobuilding blocks, such as polyhedral oligomeric silsesquioxanes (POSS), into a polymer matrix. academie-sciences.fracs.orgnih.govmdpi.com The organic functional groups on the POSS cages can react with monomers like HDI to form a crosslinked network. For instance, organic-inorganic polyurethanes have been synthesized with POSS in the main chains. researchgate.net These hybrid materials can exhibit enhanced thermal stability and mechanical properties compared to the individual components. researchgate.netacademie-sciences.fr

Synthesis and Characterization of Hexamethylene Diisocyanate Derivatives

Oligomeric HDI Species (e.g., Biuret (B89757), Isocyanurate Trimer)

To overcome the drawbacks of monomeric HDI, it is frequently converted into oligomeric forms, which have lower vapor pressure. The most common of these are the biuret and the isocyanurate trimer. sci-hub.st

Biuret Formation: HDI biurets are formed through the reaction of the HDI monomer with a substoichiometric amount of a biuretizing agent, such as water. The process typically involves the hydrolysis of some HDI to form an amine, which then reacts with additional HDI molecules. This reaction can be catalyzed by acids. google.com The reaction of HDI with trisubstituted acetic acids can also produce biuret structures, where the acid's interaction with the isocyanate groups forms a mixed anhydride (B1165640) intermediate, leading to biuret bond formation and CO₂ evolution. The ratio of isocyanate to amine functions is a critical parameter that influences the oligomer distribution in the final product. google.com

Isocyanurate Trimer Formation: The isocyanurate trimer, formed by the cyclotrimerization of three HDI molecules, is a particularly important derivative due to its high stability and thermal resistance. sci-hub.st This oligomerization is a catalytic process, with catalysts like tri-butyl phosphine (B1218219) (TBP) showing good selectivity for the formation of HDI trimers under controlled conditions. sci-hub.st The reaction is typically performed under a nitrogen atmosphere to prevent side reactions with moisture. sci-hub.st The progress of the reaction and the content of free isocyanate (NCO) groups are often monitored using titration methods. sci-hub.st

Research has shown that the distribution of oligomers changes significantly with reaction time. In a study using TBP as a catalyst, the HDI trimer was observed from the beginning of the reaction, reaching its maximum concentration after about 2 hours. sci-hub.st Longer reaction times led to the formation of higher oligomers, such as pentamers and heptamers. sci-hub.st

Reaction Time (hours)HDI Trimer (wt%)HDI Pentamer (wt%)HDI Heptamer (wt%)
222.84--
4--16.41
6-15.47-

This table presents the peak weight percentages of different HDI oligomers at various reaction times as described in a study on the oligomerization process. sci-hub.st The data illustrates the progression from lower to higher molecular weight species over time.

Blocked Isocyanates and Their De-blocking Kinetics

Blocked isocyanates are compounds in which the highly reactive isocyanate group is temporarily masked by reacting it with a "blocking agent." rsc.org This renders the compound stable at ambient temperatures. Upon heating, the blocking agent is released, regenerating the reactive isocyanate functionality, which can then participate in curing reactions. rsc.org This approach allows for the formulation of one-component (1K) polyurethane systems that are stable during storage but cure upon thermal treatment.

A variety of compounds containing active hydrogen atoms can be used as blocking agents for HDI. rsc.org Common examples include phenols, oximes (e.g., methyl ethyl ketoxime), alcohols, ε-caprolactam, and pyrazoles. rsc.orgmdpi.com The choice of blocking agent is critical as it determines the de-blocking temperature. For instance, ε-caprolactam-blocked polyisocyanates typically de-block between 130 °C and 160 °C. mdpi.com

The kinetics of the de-blocking process are crucial for practical applications and are influenced by factors such as the chemical structure of the blocking agent and the heating rate. rsc.orgmdpi.com Researchers have investigated the de-blocking of HDI trimers blocked with various imidazole (B134444) derivatives for low-temperature curing applications. mdpi.com It was found that bulkier alkyl groups on the imidazole ring led to more efficient dissociation of the blocking agent. mdpi.com

The de-blocking process is commonly studied using thermal and spectroscopic techniques:

Fourier-Transform Infrared Spectroscopy (FTIR): This method monitors the disappearance of urethane (B1682113) bonds and the reappearance of the characteristic NCO peak (around 2250–2270 cm⁻¹) as a function of temperature or time. rsc.orgmdpi.commdpi.com

Differential Scanning Calorimetry (DSC): DSC detects the endothermic transition associated with the scission of the bond between the isocyanate and the blocking agent, providing the de-blocking temperature. rsc.orgmdpi.com

Thermogravimetric Analysis (TGA): TGA measures the weight loss that occurs as the volatile blocking agent is released upon heating. rsc.org

Kinetic studies can determine important parameters like the activation energy of de-blocking. For a water-soluble blocked isophorone (B1672270) diisocyanate, the apparent activation energy was determined to be around 125 kJ·mol⁻¹. pku.edu.cn

Blocking AgentIsocyanateDe-blocking Temperature (°C)Analytical Method
ε-CaprolactamPolyisocyanate130 - 160General Literature mdpi.com
BenzotriazoleMDI190 - 220TGA rsc.org
BenzotriazoleMDI215 - 240DSC rsc.org
VariousTDI240DSC mdpi.com

This table summarizes reported de-blocking temperatures for various blocked isocyanates, highlighting the differences based on the blocking agent and the analytical technique used. Note that while the table includes data for other isocyanates like MDI and TDI, the principles are directly applicable to HDI derivatives.

Carbodiimide (B86325) and Uretonimine Modified HDI Polyisocyanates

Modification of HDI to include carbodiimide (-N=C=N-) and uretonimine groups is another strategy to produce value-added polyisocyanates. google.com This is achieved through the catalytic condensation of isocyanate groups, which releases carbon dioxide. google.com The resulting carbodiimide groups can further react with unreacted isocyanate groups to form four-membered ring uretonimine structures. google.comgantrade.com

These "partially carbodiimidized" polyisocyanates offer distinct advantages, including improved hydrolysis resistance and good mechanical properties, attributed to the rigid structure of the carbodiimide linkage. gantrade.com The modification also disrupts crystallinity, leading to products that are liquid and have low viscosity at room temperature. gantrade.com

The synthesis can be carried out using various catalysts, and innovative methods such as microwave-assisted synthesis have been explored to accelerate the process. google.comgoogle.com The reaction progress is monitored by measuring the amount of CO₂ evolved. google.com The resulting products are clear liquids with defined NCO content and viscosity. For example, one described process for a carbodiimide/uretonimine-modified polyisocyanate yielded a product with an NCO content of 29.5 wt.% and a viscosity of 35 mPas at 25°C. google.com

ProductModificationNCO Content (wt.%)Viscosity (mPas at 25°C)Appearance
Modified PolyisocyanateCarbodiimide/Uretonimine29.535Clear Product google.com
Carbodiimide-modified MDICarbodiimide/Uretonimine-LowClear, light yellow liquid gantrade.com

This table shows typical properties of carbodiimide and uretonimine-modified polyisocyanates. While some data pertains to MDI, it illustrates the general characteristics of this class of modified isocyanates.

Novel Functionalized HDI Products with Specific Reactivities

The reactivity of the isocyanate group allows for the synthesis of a wide range of novel functionalized HDI products by reacting it with various substrates. These new materials possess specific functionalities tailored for advanced applications.

HDI-Functionalized Graphene Oxide (GO): To improve the compatibility of graphene oxide with polymer matrices, its surface can be functionalized with HDI. mdpi.com In this process, the isocyanate groups of HDI react with the hydroxyl and carboxyl groups present on the surface of GO sheets, forming carbamate (B1207046) and amide linkages, respectively. mdpi.comnih.gov This functionalization reduces the hydrophilicity of GO and improves its dispersion in polar aprotic and even some non-polar solvents. mdpi.comnih.gov The synthesis is often catalyzed by an amine like triethylamine (B128534) and carried out under an inert atmosphere. mdpi.com The resulting HDI-GO derivatives can act as nanofillers to create high-performance polymer nanocomposites. mdpi.com

Bioactive Waterborne Polyurethanes (WPUs): Novel bioactive WPUs have been synthesized using HDI as the diisocyanate component, along with polyols and amino acids such as L-tyrosine, L-histidine, or L-glutamic acid. bohrium.com These materials are designed for biomedical applications, like wound healing, by incorporating specific biological activity directly into the polymer backbone. bohrium.com The synthesis involves a condensation reaction, and the properties of the resulting WPUs are influenced by the specific amino acid used. bohrium.com For instance, GPC analysis of a series of these WPUs showed that the one based on HDI and L-tyrosine, P(HDI-T), exhibited the highest number average molecular weight (Mn). bohrium.com

Functionalized HDI ProductComponentsNumber Average Molecular Weight (Mn) (g/mol)Key Feature
P(HDI-T) WPUHDI, Glycerol ethoxylate, L-tyrosine20,264Bioactive, highest Mn in its series bohrium.com
HDI-GOHDI, Graphene Oxide-Improved solvent dispersion mdpi.com

This table provides examples of novel functionalized HDI products and some of their key characteristics as reported in recent research.

Emerging Research Frontiers and Future Perspectives for Hexamethylene Diisocyanate Chemistry

Sustainable and Green Synthesis Approaches for HDI and Derivatives

The traditional industrial production of hexamethylene-1,6-diisocyanate (HDI) relies on the use of highly toxic phosgene (B1210022), which presents significant environmental and safety hazards. Current time information in Cheshire County, US.mdpi.com The process also generates corrosive byproducts like hydrogen chloride (HCl), necessitating specialized equipment and handling procedures. Current time information in Cheshire County, US. In response to these challenges and the growing emphasis on green chemistry, significant research has been dedicated to developing phosgene-free and sustainable synthesis routes for HDI. acs.orghep.com.cn

The most promising non-phosgene methods involve the thermal decomposition of carbamate (B1207046) intermediates. Current time information in Cheshire County, US.acs.org This two-step approach first synthesizes a carbamate, such as hexamethylene-1,6-dicarbamate (HDC) or dimethylhexane-1,6-dicarbamate (HDU), which is then thermally cracked to produce HDI and an alcohol byproduct that can often be recycled. Current time information in Cheshire County, US.hep.com.cnresearchgate.net This pathway avoids the use of chlorine, simplifying purification and improving product quality. Current time information in Cheshire County, US.energy.gov

Various green feedstocks and reagents are being explored for the initial carbamate synthesis:

Dimethyl Carbonate (DMC) Method: This route reacts 1,6-hexamethylene diamine (HDA) with DMC, a non-toxic reagent. This method can be part of a zero-emission cycle if the DMC is produced from methanol (B129727), which is a byproduct of the subsequent carbamate decomposition. Current time information in Cheshire County, US.

Urea (B33335) Method: Urea, an inexpensive and abundant chemical, can serve as a non-toxic carbonylation agent, reacting with amines and alcohols to form carbamates. hep.com.cnrsc.org The ammonia (B1221849) co-product can be recycled back into urea production, representing an indirect pathway for utilizing CO2. hep.com.cnrsc.org

Reductive and Oxidative Carbonylation: These methods use carbon monoxide (CO) to directly carbonylate nitro-compounds or amines. acs.orghep.com.cn While they offer concise reaction pathways, they often require high pressures and temperatures, and the catalysts can be prone to deactivation. hep.com.cn

Bio-based Routes: A significant frontier is the synthesis of HDI from renewable biomass. mdpi.com One novel approach uses the biomass-derived platform molecule 5-hydroxymethylfurfural (B1680220) (5-HMF). Through a series of conversions, 5-HMF is transformed into intermediates like 2,5-bis(aminomethyl)furan (B21128) (BAF) and eventually hexamethylene-1,6-dicarbamate (HDC), which can then be converted to HDI. mdpi.com This opens a new, sustainable pathway for producing HDI from non-petroleum sources. mdpi.com

The thermal decomposition step is a critical focus of research, with studies aiming to optimize catalysts and reaction conditions to maximize HDI yield. researchgate.nettandfonline.com

Table 1: Comparison of Phosgene-Free HDI Synthesis Methods

Synthesis RouteKey ReactantsIntermediateKey AdvantagesResearch Challenges
Thermal Decomposition 1,6-Hexamethylene Diamine (HDA), Dimethyl Carbonate (DMC)Dimethylhexane-1,6-dicarbamate (HDU)Phosgene-free, chlorine-free, potential for closed-loop methanol recycling. Current time information in Cheshire County, US.researchgate.netRequires high temperatures for decomposition, catalyst stability. hep.com.cn
Urea Method HDA, Urea, AlcoholHexamethylene-1,6-dicarbamate (HDC)Uses non-toxic, inexpensive urea; indirect use of CO2. hep.com.cnrsc.orgTypically requires high reaction temperatures (>200 °C). hep.com.cn
Bio-based Synthesis 5-Hydroxymethylfurfural (5-HMF)Methyl furan-2,5-dimethylene dicarbamate (FDC), HDCUses renewable biomass feedstock, intrinsically safe. mdpi.comMulti-step process, requires efficient and selective catalysts for ring-opening and deoxidation. mdpi.com
Reductive Carbonylation Nitro-compounds, Carbon Monoxide (CO)N/A (Direct) or CarbamateAtom-economical, uses low-cost CO. acs.orghep.com.cnRequires high pressure/temperature, catalyst deactivation, toxicity of CO. hep.com.cnrsc.org

Design and Synthesis of Advanced Polymer Architectures with HDI

The versatility of HDI extends beyond linear polyurethanes, enabling the construction of complex and functional polymer architectures. Researchers are leveraging its reactivity to design materials with precisely controlled structures and properties.

Hyperbranched Polymers and Dendrimers: HDI is a key component in the synthesis of hyperbranched polyurethanes (HBPUs). These tree-like polymers are synthesized using multifunctional core molecules and exhibit unique properties like low viscosity and high solubility. srce.hracs.org For example, HBPUs have been created by reacting hyperbranched polyesters, such as those based on 2,2-bis(methylol)propionic acid, with HDI. srce.hr However, the high functionality of the reactants can lead to gelation, requiring careful control of the stoichiometry. srce.hr Silane-modified hyperbranched polyurethanes using HDI have been developed that show low viscosity and cure into elastomers with high transparency and tensile strength. acs.org

Dendrimers, which are perfectly branched, monodisperse macromolecules, can also be constructed using HDI as a core or linking unit. acs.orgwiley.comnih.gov Syntheses often involve a stepwise approach, attaching dendritic wedges (dendrons) to the two isocyanate groups of HDI. nih.govrsc.org This strategy allows for the creation of symmetric homodendrimers and asymmetric "Janus" dendrimers with different functionalities on each side of the core. acs.orgnih.gov Late-stage modification using click chemistry on HDI-cored dendrimers provides a powerful tool for introducing fluorescent tags or other functional groups. rsc.org

Self-Healing Polymers: A major area of innovation is the development of self-healing materials that can autonomously repair damage. HDI is used to build polymer networks containing dynamic or reversible bonds. These bonds can break and reform in response to a stimulus like heat or humidity, enabling the material to heal cracks. rsc.orgacs.orgrsc.org

Dynamic Urea Bonds: One approach involves creating polymers with bulky urea bonds formed by the reaction of HDI with specific methacrylate (B99206) copolymers. rsc.org These reversible bonds facilitate rapid and repeatable healing, even in the presence of water. rsc.org

Zwitterionic Interactions: Humidity-responsive self-healing polyurethanes have been synthesized from HDI and a pyridine-type sulfobetaine. rsc.org The strong electrostatic interactions between the zwitterionic groups act as physical crosslinks that can be reformed upon exposure to humidity, restoring mechanical properties. rsc.org

Reversible Covalent Bonds: Polyurethanes crosslinked with thermally reversible alkoxyamine units have been made using the tri-functional homopolymer of HDI (tri-HDI). acs.org The reversible breaking and recombination of the C-ON bonds allow the polymer network to mend itself when heated. acs.org

Integration of HDI-Based Materials in Next-Generation Technologies

The unique properties of HDI-based polymers make them ideal candidates for a range of advanced technological applications, from durable coatings to sophisticated biomedical devices. imarcgroup.comglobalgrowthinsights.com

Advanced Coatings and Adhesives: HDI-based polyurethane coatings are prized for their exceptional durability, high gloss, and resistance to UV degradation, chemicals, and abrasion. imarcgroup.comhdinresearch.comdataintelo.com This makes them essential for demanding applications in the automotive, aerospace, and construction industries. imarcgroup.comglobalgrowthinsights.com Current research focuses on developing more environmentally friendly formulations, such as low-VOC and waterborne HDI-based coatings. imarcgroup.com In the realm of self-healing materials, polyurethane microcapsules containing HDI as a healing agent have been developed for anti-corrosion coatings. rsc.org When the coating is scratched, the microcapsules rupture, releasing HDI to react with ambient moisture and seal the damage. rsc.org

Biomedical Devices and Tissue Engineering: The biocompatibility of certain HDI-based polyurethanes has led to their use in the biomedical field. nih.govresearchgate.netresearchgate.net They are being explored for applications such as:

Implants and Scaffolds: Biodegradable and biocompatible polyurethane elastomers have been synthesized from HDI, bio-based diols like isosorbide (B1672297), and polyols. nih.gov These materials exhibit high elasticity and have shown promise as scaffolds for tissue engineering, supporting cell attachment and proliferation. nih.gov In one application, thermoplastic polyurethane surfaces were activated with HDI to allow for the attachment of antimicrobial proteins, inhibiting biofilm formation on implants. nanbiosis.es

Drug Delivery: Stimuli-responsive polyurethanes incorporating HDI can be designed to release drugs in response to specific environmental triggers like pH. mdpi.com By using amino acids as chain extenders in a PEG-HDI polyurethane system, researchers have created films that release an anti-cancer drug more rapidly in the acidic environment typical of tumor sites. mdpi.com

Additive Manufacturing (3D Printing): HDI and its derivatives are being integrated into resins for 3D printing technologies like stereolithography (SLA) to create objects with enhanced mechanical properties. epa.govuni-koeln.dersc.org Dual-cure resins are a key area of development. These systems typically involve a rapid UV-curing step for initial shaping, followed by a second, often thermal, curing reaction involving isocyanate groups from an HDI-based component like the HDI trimer. uni-koeln.degoogle.com This dual-curing process creates a more densely crosslinked or interpenetrating polymer network, significantly improving properties like toughness and glass transition temperature compared to standard UV-cured materials. uni-koeln.dersc.org

Development of Highly Efficient and Selective Catalytic Systems for HDI Reactions

Catalysis is fundamental to both the synthesis of HDI and its subsequent polymerization into polyurethanes. The development of efficient and selective catalysts is crucial for controlling reaction rates, improving product properties, and enabling greener chemical processes.

Catalysis for HDI Synthesis: As discussed in section 10.1, phosgene-free synthesis routes rely heavily on catalysis. For the thermal decomposition of carbamate precursors like HDC, various solid catalysts are being investigated to lower the required temperature and improve the yield and selectivity towards HDI.

Table 2: Catalysts for the Phosgene-Free Synthesis of HDI via Thermal Decomposition of Carbamates

Catalyst SystemPrecursorSolventTemperature (°C)HDI Yield / SelectivityReference
ZnAlPO₄ Dimethylhexane-1,6-dicarbamate (HDU)Dioctyl phthalate (B1215562) (DOP)35089.4% Yield researchgate.net
Co₃O₄/ZSM-5 Hexamethylene-1,6-dicarbamate (HDC)Chlorobenzene25092.8% Yield (at 100% conversion) tandfonline.com
Zn-Co/ZSM-5 Hexamethylene-1,6-dicarbamate (HDC)Chlorobenzene23091.2% Selectivity (at 100% conversion) acs.org
Zn–Co/ZSM-5 Hexamethylene-1,6-dicarbamate (HDC)Dioctyl sebacate (B1225510) (DOS)25095.0% Total Yield core.ac.uk

Catalysis for HDI Polymerization (Urethane Formation): The reaction between HDI's isocyanate (-NCO) groups and hydroxyl (-OH) groups from a polyol is the basis of polyurethane chemistry. Catalysts are essential for achieving high molecular weights and controlling the curing process, especially for aliphatic isocyanates like HDI, which are less reactive than their aromatic counterparts. tandfonline.comusm.edu

A key challenge, particularly in waterborne systems, is the competing side reaction between the isocyanate and water, which produces an amine and CO₂ gas, leading to defects like foaming. wernerblank.compaint.org Therefore, a major goal is to develop catalysts that are highly selective for the isocyanate-hydroxyl reaction over the isocyanate-water reaction. wernerblank.compaint.orgni.ac.rs

Metallo-Organic Catalysts: Dibutyltin (B87310) dilaurate (DBTDL) has been a traditional workhorse catalyst but is facing restrictions due to toxicity concerns. wernerblank.comni.ac.rs Research is focused on alternatives like zirconium and manganese complexes. researchgate.netni.ac.rs Zirconium chelates, for instance, have shown high selectivity for the isocyanate-hydroxyl reaction, leading to longer pot life and higher gloss in waterborne coatings. wernerblank.compaint.org

Organocatalysts: To move away from metals entirely, organocatalysis has emerged as a promising alternative. acs.org Both strong organic acids (e.g., triflic acid, diphenylphosphate) and bases (e.g., DBU, TMG, DABCO) have been shown to effectively catalyze polyurethane formation. acs.orgtandfonline.comcore.ac.ukmdpi.com Acids are believed to work by activating the isocyanate group (electrophilic activation), while bases activate the alcohol (nucleophilic activation). acs.org The choice of catalyst can significantly influence reaction kinetics and the final properties of the polymer. usm.edu For example, the tertiary amine catalyst DABCO provides moderate catalytic activity, which is useful for controlling the pot life of HTPB/HDI-trimer binder systems. mdpi.com

The ongoing development of these catalytic systems is critical for advancing HDI chemistry, enabling the creation of novel materials and making the production and use of polyurethanes more efficient and sustainable.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1,5-diisocyanatohexane derivatives?

Methodological Answer:
The synthesis of 1,5-diisocyanatohexane derivatives typically involves controlled isocyanate reactions under anhydrous conditions. For example, a two-step procedure can be employed:

Intermediate Preparation : React 1,5-hexanediol with phosgene or a phosgene equivalent (e.g., triphosgene) to form the diisocyanate intermediate.

Purification : Use fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to isolate the product, as unreacted starting materials or side products (e.g., trimers) may form due to the reactivity of isocyanate groups.
Key Considerations :

  • Maintain inert atmospheres (N₂/Ar) to prevent hydrolysis of isocyanate groups .
  • Monitor reaction progress via FT-IR spectroscopy (disappearance of -OH peaks at ~3200–3500 cm⁻¹ and emergence of -NCO peaks at ~2250–2270 cm⁻¹) .

Basic: How can spectroscopic techniques distinguish structural isomers of diisocyanatohexanes?

Methodological Answer:
Structural isomers (e.g., 1,5- vs. 1,6-diisocyanatohexane) can be differentiated using:

  • ¹H NMR : Compare chemical shifts of methylene groups adjacent to -NCO. For 1,5-diisocyanatohexane, the central methylenes (C2–C4) exhibit distinct splitting patterns due to symmetry, whereas 1,6-isomers show uniform splitting.
  • GC-MS : Retention times and fragmentation patterns differ due to isomer-specific bond stability. For example, 1,5-isomers may show m/z = 168 (loss of -NCO groups) versus m/z = 154 for 1,6-isomers .
    Validation : Cross-reference with computational simulations (e.g., Gaussian DFT for predicted NMR shifts) to resolve ambiguities .

Advanced: How do fuel isomeric effects influence the pyrolysis kinetics of diisocyanatohexanes?

Methodological Answer:
Isomeric effects on pyrolysis can be studied using:

  • Jet-Stirred Reactor (JSR) Experiments : Conduct pyrolysis at 800–1200 K and 1–10 atm, with residence times of 0.5–2 sec. Speciation data (via GC/MS) reveal isomer-specific decomposition pathways (e.g., 1,5-diisocyanatohexane favoring cyclization to form aromatic intermediates) .
  • Kinetic Modeling : Develop a detailed mechanism incorporating pressure-dependent rate constants. Validate against experimental data, noting discrepancies in branching ratios for isomerization vs. C-N bond cleavage .
    Data Contradiction Resolution :
  • Conflicting literature on activation energies (e.g., 220–250 kJ/mol) may arise from differences in experimental setups. Use sensitivity analysis to identify dominant reaction pathways under specific conditions .

Advanced: What strategies resolve contradictions in solvent extraction efficiency for diisocyanatohexane byproducts?

Methodological Answer:
Contradictions in extraction efficiency (e.g., hexane vs. ethyl acetate) can be addressed via:

  • Orthogonal Experimental Design : Vary solvent polarity, temperature (20–60°C), and phase ratios. For example, hexane (logP = 2.1) maximizes non-polar byproduct recovery (e.g., unreacted alkanes) but underperforms for polar impurities .
  • Headspace-GC Analysis : Quantify residual solvents in extracted samples to assess efficiency. Hexane’s high volatility (bp = 69°C) may lead to false negatives unless stabilized with internal standards (e.g., deuterated hexane) .

Safety: What precautions are critical when handling 1,5-diisocyanatohexane in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods with face velocity ≥0.5 m/s to limit airborne exposure (TLV-TWA = 0.005 ppm) .
  • PPE : Wear nitrile gloves (≥8 mil thickness) and chemically resistant aprons. Isocyanates penetrate latex gloves within minutes .
  • Spill Management : Apply dry sand or vermiculite to contain spills. Avoid water, which accelerates hydrolysis to toxic amines .

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